Flt3-IN-21
Description
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Properties
Molecular Formula |
C20H22FN5O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]-3-piperidin-1-ylurea |
InChI |
InChI=1S/C20H22FN5O2/c1-12-17(10-15-14-9-13(21)5-6-16(14)23-19(15)27)22-11-18(12)24-20(28)25-26-7-3-2-4-8-26/h5-6,9-11,22H,2-4,7-8H2,1H3,(H,23,27)(H2,24,25,28)/b15-10- |
InChI Key |
KYFMKPAKFYRSFT-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=C(NC=C1NC(=O)NN2CCCCC2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O |
Canonical SMILES |
CC1=C(NC=C1NC(=O)NN2CCCCC2)C=C3C4=C(C=CC(=C4)F)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Flt3-IN-21: A Potent Inhibitor of FLT3 in Acute Myeloid Leukemia - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled cell proliferation and survival. Flt3-IN-21 (also known as compound LC-3) has emerged as a potent and selective inhibitor of FLT3, demonstrating significant anti-leukemic activity in preclinical models of FLT3-mutated AML. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML cells, supported by available quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.
Core Mechanism of Action
This compound exerts its anti-leukemic effects by directly targeting the constitutively activated FLT3 receptor in AML cells. By inhibiting the kinase activity of FLT3, this compound effectively blocks the downstream signaling cascades that are critical for the survival and proliferation of FLT3-mutated AML cells. The primary consequences of FLT3 inhibition by this compound are the induction of apoptosis (programmed cell death) and arrest of the cell cycle, leading to a significant reduction in the leukemic cell population.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The key findings are summarized in the tables below.
| Parameter | Value | Cell Line/System | Reference |
| FLT3 Kinase Inhibition (IC50) | 8.4 nM | Biochemical Assay | [1][2] |
| Cell Proliferation Inhibition (IC50) | 5.3 nM | MV-4-11 (FLT3-ITD positive AML cells) | [1][2] |
| Study Type | Animal Model | Treatment Dose | Tumor Growth Inhibition (TGI) | Reference |
| Xenograft | MV-4-11 cells in mice | 10 mg/kg/day | 92.16% | [1][2] |
Signaling Pathways and Cellular Effects
This compound's inhibition of the FLT3 receptor tyrosine kinase leads to the downregulation of key downstream signaling pathways that are aberrantly activated in FLT3-mutated AML.
Inhibition of FLT3-Mediated Signaling
Constitutively active FLT3 receptors, particularly those with internal tandem duplication (ITD) mutations, perpetually phosphorylate and activate a cascade of downstream signaling proteins. This compound directly binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these pathways. This leads to the suppression of pro-survival and proliferative signals. The primary signaling axes affected are the STAT5, MAPK/ERK, and PI3K/AKT pathways.
Induction of Apoptosis
By suppressing the pro-survival signals emanating from the activated FLT3 receptor, this compound triggers the intrinsic apoptotic pathway in AML cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is a hallmark of effective targeted therapies in cancer.
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest in the G1 phase.[1][2] This prevents the AML cells from progressing through the cell cycle and dividing, thereby halting their proliferation. This effect is a direct consequence of the inhibition of signaling pathways that regulate cell cycle progression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
FLT3 Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against the FLT3 kinase.
-
Methodology:
-
A radiometric or fluorescence-based kinase assay is utilized, employing recombinant human FLT3 kinase domain.
-
The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a synthetic peptide).
-
This compound is added in a range of concentrations to determine the dose-dependent inhibition of substrate phosphorylation.
-
The amount of phosphorylated substrate is quantified using a scintillation counter (for radiometric assays) or a fluorescence plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of FLT3-ITD positive AML cells.
-
Methodology:
-
MV-4-11 cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), a viability reagent such as MTT, MTS, or a reagent based on ATP content (e.g., CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
-
Methodology:
-
MV-4-11 cells are treated with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
The cells are harvested, washed, and stained with Annexin V (conjugated to a fluorophore like FITC or PE) and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
The stained cells are analyzed by flow cytometry.
-
Apoptotic cells are identified as Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis).
-
The percentage of apoptotic cells in the treated samples is compared to that in the vehicle-treated control.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.
-
Methodology:
-
MV-4-11 cells are treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of the PI staining.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Methodology:
-
MV-4-11 cells are treated with this compound at different concentrations and for various time points.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, ERK, and AKT.
-
After washing, the membranes are incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously inoculated with MV-4-11 cells.
-
Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), the mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., 10 mg/kg/day) via a suitable route of administration (e.g., oral gavage), while the control group receives a vehicle.
-
Tumor volume is measured regularly (for subcutaneous models), or disease progression is monitored by methods such as bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated for the treated group relative to the control group.
-
Conclusion
This compound is a potent and effective inhibitor of mutated FLT3 in AML cells. Its mechanism of action is centered on the direct inhibition of the FLT3 kinase, which leads to the suppression of critical downstream signaling pathways. This, in turn, induces apoptosis and cell cycle arrest, resulting in significant anti-leukemic activity both in vitro and in vivo. The data presented in this guide underscore the potential of this compound as a therapeutic candidate for patients with FLT3-mutated AML. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility.
References
Flt3-IN-21: A Potent and Selective Inhibitor of FLT3 for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, most notably internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and conferring a poor prognosis.
Flt3-IN-21 (also referred to as compound LC-3) is a novel, potent, and selective small molecule inhibitor of FLT3. Preclinical data, largely attributed to the extensively studied compound LT-171-861 which is believed to be identical or structurally highly similar to this compound, have demonstrated its significant anti-leukemic activity in AML models harboring FLT3 mutations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Core Data Summary
The following tables summarize the key quantitative data for this compound (based on the reported data for LT-171-861).
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| FLT3 | 8.4 |
| FLT3-ITD | 4.1 |
| FLT3-D835Y | 23.3 |
| FLT3-ITD-D835Y | 57.2 |
| FLT3-ITD-F691L | 7.65 |
| FLT3-ITD-Y842C | 18.8 |
| FLT3-ITD-N676D | 47.5 |
Data for FLT3 mutants are from studies on LT-171-861.
Table 2: In Vitro Cellular Activity
| Cell Line | FLT3 Status | IC50 (nM) |
| MV-4-11 | FLT3-ITD | 5.3 |
| MOLM13 | FLT3-ITD | 1.3 |
| THP-1 | FLT3-WT | 504.5 |
| U937 | FLT3-WT | 495.4 |
Data for MOLM13, THP-1, and U937 are from studies on LT-171-861.
Table 3: In Vivo Efficacy in MV-4-11 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | 10 mg/kg/day | 92.16% |
This data is for this compound as reported by MedchemExpress.
Signaling Pathways and Mechanism of Action
FLT3 is a key receptor tyrosine kinase that, upon activation by its ligand (FL), dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell survival and proliferation. In AML, activating mutations lead to ligand-independent, constitutive activation of these pathways. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain and preventing its autophosphorylation. This blockade of the initial activation step leads to the shutdown of downstream pro-leukemic signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical evaluation of this compound (based on protocols for LT-171-861).
Kinase Inhibition Assay
The inhibitory activity of this compound against FLT3 and its mutants is determined using a radiometric kinase assay.
-
Reaction Mixture Preparation : A reaction mixture containing recombinant human FLT3 kinase, a phosphate-accepting substrate (e.g., poly(Glu, Tyr) 4:1), and ATP radiolabeled with ³³P (γ-³³P-ATP) in a kinase buffer is prepared.
-
Inhibitor Addition : this compound is serially diluted and added to the reaction mixture.
-
Incubation : The reaction is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for kinase activity.
-
Termination and Detection : The reaction is terminated by the addition of a stop solution. The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
IC50 Calculation : The percentage of kinase inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell Viability Assay
The effect of this compound on the proliferation of AML cell lines is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : AML cells (e.g., MV-4-11, MOLM13) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Compound Treatment : Cells are treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for 72 hours.
-
MTT Addition : MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation : Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay
Apoptosis induction by this compound is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment : AML cells are treated with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Staining : Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation : The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
Western Blot Analysis
The effect of this compound on FLT3 signaling is evaluated by Western blotting.
-
Cell Lysis : Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, total-ERK, and a loading control (e.g., β-actin).
-
Detection : After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The in vivo efficacy of this compound is assessed in a subcutaneous xenograft model using MV-4-11 cells.
-
Tumor Implantation : Nude mice are subcutaneously inoculated with MV-4-11 cells.
-
Treatment Initiation : When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration : this compound is administered orally once daily at a specified dose (e.g., 10 mg/kg). The control group receives a vehicle.
-
Tumor Measurement : Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Efficacy Evaluation : Tumor growth inhibition (TGI) is calculated at the end of the study.
Preclinical Development Workflow
The preclinical development of a potent FLT3 inhibitor like this compound typically follows a structured workflow from initial screening to in vivo efficacy studies.
Conclusion
This compound is a highly potent and selective inhibitor of FLT3 with significant preclinical activity against AML cells harboring activating FLT3 mutations. Its ability to induce apoptosis, arrest the cell cycle, and potently inhibit tumor growth in vivo highlights its potential as a promising therapeutic candidate for the treatment of FLT3-mutated AML. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other novel FLT3 inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile and to evaluate its efficacy in more complex preclinical models and ultimately in clinical trials.
Flt3-IN-21: A Selective Fms-like Tyrosine Kinase 3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML. Flt3-IN-21 (also known as compound LC-3) is a novel, potent, and selective small molecule inhibitor of FLT3 developed for the treatment of FLT3-ITD positive AML.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and an illustration of the associated signaling pathways.
Mechanism of Action
This compound is an indolone derivative that exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3.[1] By binding to the ATP-binding pocket of the FLT3 kinase domain, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase and Cellular Proliferation Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Cell Line |
| FLT3 | Kinase Assay | 8.4 | - |
| FLT3-ITD | Cell Proliferation | 5.3 | MV-4-11 |
Data sourced from Jin J, et al. Bioorg Chem. 2023.[1]
Table 2: In Vivo Efficacy in a Xenograft Model
| Model | Compound | Dosage | Tumor Growth Inhibition (TGI) |
| MV-4-11 Xenograft | This compound | 10 mg/kg/day | 92.16% |
Data sourced from Jin J, et al. Bioorg Chem. 2023.[1]
Signaling Pathways
This compound targets the constitutively active FLT3 receptor, thereby inhibiting multiple downstream signaling cascades critical for AML cell proliferation and survival. The diagram below illustrates the canonical FLT3 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
FLT3 Kinase Assay
This assay determines the in vitro inhibitory activity of a compound against the FLT3 enzyme.
Workflow:
Methodology:
-
Reagents and Materials:
-
Recombinant FLT3 kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of FLT3 kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for an additional 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Lines and Culture:
-
MV-4-11 (FLT3-ITD positive) human AML cell line.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Procedure:
-
Seed MV-4-11 cells into 96-well plates at a density of 5 x 10³ cells per well.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plates and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 values are determined from the dose-response curves.
-
Cell Cycle Analysis
This method determines the effect of this compound on the cell cycle distribution of AML cells.
Methodology:
-
Cell Treatment:
-
Treat MV-4-11 cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Procedure:
-
Harvest the treated cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in 70% ethanol at 4°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
-
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat MV-4-11 cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
Procedure:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Selectivity Profile
While this compound has been shown to be a potent inhibitor of FLT3, a comprehensive kinase selectivity panel against a broad range of other kinases has not been published in the peer-reviewed literature to date. Such a profile would be essential to fully characterize its selectivity and potential off-target effects.
Conclusion
This compound is a promising novel inhibitor of FLT3 with potent activity against FLT3-ITD positive AML cells in both in vitro and in vivo models.[1] Its mechanism of action, involving the direct inhibition of FLT3 kinase activity and the subsequent induction of apoptosis and cell cycle arrest, makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other similar FLT3 inhibitors. Future studies should focus on elucidating its broader kinase selectivity profile to better understand its specificity and potential for off-target toxicities.
References
In Vitro Characterization of Flt3-IN-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Flt3-IN-21 (also known as compound LC-3) is a potent and selective inhibitor of FLT3 kinase. This document provides a comprehensive in vitro characterization of this compound, summarizing its biochemical and cellular activities, and providing detailed methodologies for its evaluation.
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of FLT3 kinase. In biochemical assays, it demonstrates significant inhibitory activity against the wild-type enzyme. The primary publication on this compound reports its potent activity against FLT3, though a broad kinase selectivity panel was not detailed in the abstract. Generally, selective FLT3 inhibitors are evaluated against a panel of other kinases, particularly other members of the type III receptor tyrosine kinase family such as c-KIT, CSF1R, and PDGFR, to determine their specificity. Myelosuppression is a potential toxicity associated with non-selective c-KIT inhibition.[1]
| Target | IC50 (nM) |
| FLT3 | 8.4[2][3] |
Table 1: Biochemical Activity of this compound
Cellular Activity
This compound exhibits potent anti-proliferative activity against AML cells harboring the FLT3-ITD mutation.
| Cell Line | Genotype | IC50 (nM) |
| MV-4-11 | FLT3-ITD | 5.3[2][3] |
Table 2: Cellular Anti-proliferative Activity of this compound
Inhibition of FLT3 Downstream Signaling
Mutated FLT3 constitutively activates downstream signaling pathways critical for cell survival and proliferation, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5] this compound effectively inhibits the autophosphorylation of FLT3 in FLT3-ITD positive cells, leading to the suppression of its downstream signaling cascades. Treatment of MV-4-11 cells with this compound leads to a dose-dependent reduction in the phosphorylation of FLT3, as well as its key downstream effectors, STAT5 and ERK.[6][7]
Induction of Apoptosis
By inhibiting the pro-survival signaling driven by constitutive FLT3 activation, this compound induces apoptosis in FLT3-ITD positive AML cells.[2][3]
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest at the G1 phase in FLT3-ITD positive AML cells.[2][3] This is consistent with the inhibition of signaling pathways that promote cell cycle progression.
Mechanism of Action
While the specific binding mode of this compound has not been explicitly stated in the available abstracts, FLT3 inhibitors are generally classified as Type I or Type II. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[4][8] The determination of the binding mode of this compound would require further investigation through techniques such as X-ray crystallography or computational modeling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
FLT3 Kinase Assay
This protocol is based on a typical in vitro kinase assay format, such as the ADP-Glo™ Kinase Assay.[9][10]
Objective: To determine the in vitro inhibitory activity of this compound against purified FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on FLT3-ITD positive AML cells.
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (or other test compounds)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells and incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the IC50 values as described for the kinase assay.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.
Materials:
-
MV-4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat MV-4-11 cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of MV-4-11 cells.
Materials:
-
MV-4-11 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat MV-4-11 cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound in MV-4-11 cells.
Materials:
-
MV-4-11 cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat MV-4-11 cells with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
- 1. Integrating machine learning, docking analysis, molecular dynamics, and experimental validation for accelerated discovery of novel FLT3 inhibitors against AML - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. FLT3 inhibitor design using molecular docking based virtual screening for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Flt3-IN-21: A Potent Inhibitor of Flt3-ITD Mutations in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the Fms-like tyrosine kinase 3 (FLT3) gene. The most common of these are internal tandem duplications (ITD) in the juxtamembrane domain, which lead to constitutive activation of the FLT3 receptor. This aberrant signaling drives uncontrolled cell proliferation and survival, and is associated with a poor prognosis. Consequently, the development of potent and selective FLT3 inhibitors is a critical therapeutic strategy. This technical guide focuses on Flt3-IN-21 (also known as compound LC-3), a novel and potent inhibitor targeting Flt3, with a particular emphasis on its activity against FLT3-ITD positive AML.
Core Compound Data: this compound (LC-3)
This compound is an indolone derivative that has demonstrated significant inhibitory activity against the FLT3 kinase and the proliferation of FLT3-ITD positive AML cells.[1][2][3]
| Property | Value | Reference |
| Chemical Name | (Z)-N-(5-(((3-(1-((piperidin-1-yl)amino)-1-oxopropan-2-yl)-1H-indol-2-yl)methylene)amino)-1H-pyrazol-4-yl)cyclopropanecarboxamide | [1] |
| Molecular Formula | C29H34FN5O3 | [1] |
| FLT3 IC50 | 8.4 nM | [1][2][4] |
| MV-4-11 Cell IC50 | 5.3 nM | [1][2][4] |
| In Vivo Efficacy | Tumor Growth Inhibition (TGI) of 92.16% in MV-4-11 xenograft model at 10 mg/kg/day | [1][2][4] |
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In AML cells harboring the FLT3-ITD mutation, this leads to the blockade of downstream signaling pathways that are critical for cell survival and proliferation. The inhibition of these pathways by this compound results in cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2][3][4]
Flt3-ITD Signaling Pathway and Inhibition by this compound
The constitutively active FLT3-ITD receptor activates several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways. These pathways collectively promote leukemic cell proliferation and inhibit apoptosis. This compound, by inhibiting the initial phosphorylation event of the FLT3-ITD receptor, effectively shuts down these pro-survival signals.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. While the specific protocols for this compound are detailed in the primary literature, the following represents standard and widely accepted procedures for such investigations.
In Vitro FLT3 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the FLT3 kinase.
Workflow:
Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO, typically ranging from 1 µM to 0.01 nM.
-
Reaction Mixture: In a 96-well plate, combine the recombinant FLT3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Initiation of Reaction: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 60 minutes.
-
Detection: Stop the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete the remaining ATP and then another to convert the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (MV-4-11 Cells)
This assay determines the cytotoxic effect of this compound on the FLT3-ITD positive human AML cell line, MV-4-11.
Protocol:
-
Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Add serial dilutions of this compound (typically from 1 µM to 0.01 nM) to the wells. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate for an additional 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting the data on a dose-response curve.
Cell Cycle Analysis
This experiment investigates the effect of this compound on the progression of MV-4-11 cells through the cell cycle.
Protocol:
-
Cell Treatment: Treat MV-4-11 cells with this compound at a concentration around its IC50 value (e.g., 5 nM) for 24-48 hours. Include a DMSO-treated control.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase indicates a G1 cell cycle arrest.
Apoptosis Assay
This assay quantifies the induction of apoptosis in MV-4-11 cells following treatment with this compound.
Protocol:
-
Cell Treatment: Treat MV-4-11 cells with this compound at a relevant concentration (e.g., 5 nM) for a specified time (e.g., 48 hours).
-
Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a mouse model of AML.
Protocol:
-
Cell Implantation: Subcutaneously inject MV-4-11 cells (typically 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg/day) or vehicle control to the respective groups, typically via oral gavage.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as a percentage based on the difference in tumor volume or weight between the treated and control groups.
Conclusion
This compound is a highly potent small molecule inhibitor of FLT3, demonstrating significant efficacy against FLT3-ITD positive AML cells both in vitro and in vivo. Its ability to induce G1 cell cycle arrest and apoptosis underscores its potential as a therapeutic agent for this high-risk leukemia subtype. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel targeted therapies for AML. Further investigation into the selectivity profile and potential resistance mechanisms of this compound will be crucial for its continued development.
References
The intricate dance of cellular signaling: A technical guide to the pathways modulated by FMS-like tyrosine kinase 3 (FLT3) inhibitors
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to its constitutive activation, driving the pathogenesis of acute myeloid leukemia (AML) and rendering it a critical therapeutic target.[3][4][5] This technical guide delves into the cellular pathways affected by FLT3 inhibitors, a class of targeted therapies that have reshaped the treatment landscape of FLT3-mutated AML.[6][7][8]
The FLT3 Signaling Cascade: A Central Hub in Hematopoiesis and Leukemia
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular domain.[1][2] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for normal hematopoietic function.[9][10]
In the context of AML, activating mutations in FLT3 lead to ligand-independent, constitutive activation of the receptor, resulting in aberrant and sustained downstream signaling.[1][3] This uncontrolled signaling confers a significant proliferative and survival advantage to leukemic blasts.[5][11]
The primary signaling pathways dysregulated by constitutively active FLT3 include:
-
PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. Activated FLT3 phosphorylates and activates phosphoinositide 3-kinase (PI3K), which in turn activates AKT. AKT then phosphorylates a myriad of downstream targets that inhibit apoptosis and promote cell cycle progression.[9][10]
-
RAS/MAPK Pathway: The RAS/RAF/MEK/ERK cascade is a critical regulator of cell proliferation, differentiation, and survival. Activated FLT3 engages adaptor proteins like Grb2 and Shc, which activate RAS. This triggers the sequential phosphorylation and activation of RAF, MEK, and ERK, leading to the transcription of genes involved in cell growth.[9][11]
-
JAK/STAT Pathway: While also activated by wild-type FLT3, the STAT5 signaling axis is particularly hyperactivated by FLT3-ITD mutations.[1][11] This leads to the transcription of genes that promote cell proliferation and survival, and its sustained activation is a hallmark of FLT3-ITD positive AML.[10][12]
Mechanism of Action of FLT3 Inhibitors
FLT3 inhibitors are small molecule drugs designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation.[4][9] By blocking the kinase activity of both wild-type and mutated FLT3, these inhibitors effectively shut down the aberrant downstream signaling pathways that drive leukemic cell growth.[4] This leads to the induction of apoptosis and inhibition of proliferation in FLT3-driven leukemia cells.
There are two main types of FLT3 inhibitors:
-
Type I inhibitors: These bind to the active conformation of the kinase and are generally effective against both FLT3-ITD and FLT3-TKD mutations. Examples include midostaurin and gilteritinib.[9]
-
Type II inhibitors: These bind to the inactive conformation of the kinase and are typically more effective against FLT3-ITD mutations. Sorafenib and quizartinib fall into this category.[4]
Cellular Pathways Affected by FLT3 Inhibition
The primary consequence of FLT3 inhibition is the downregulation of the aforementioned signaling pathways: PI3K/AKT, RAS/MAPK, and JAK/STAT. This leads to a cascade of cellular effects:
-
Induction of Apoptosis: By inhibiting the pro-survival signals emanating from the PI3K/AKT and STAT5 pathways, FLT3 inhibitors promote the intrinsic apoptotic pathway.[11]
-
Cell Cycle Arrest: The suppression of the RAS/MAPK pathway leads to a halt in cell cycle progression, preventing the uncontrolled proliferation of leukemic blasts.[9]
-
Differentiation: In some instances, inhibition of FLT3 signaling can promote the differentiation of leukemic blasts into more mature myeloid cells.[11]
Quantitative Data on FLT3 Inhibitors
The potency of FLT3 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes representative IC50 values for several well-characterized FLT3 inhibitors against different FLT3 mutations.
| Inhibitor | FLT3-ITD IC50 (nM) | FLT3-TKD (D835Y) IC50 (nM) | Reference |
| Midostaurin | ~10 | ~10 | [4] |
| Gilteritinib | ~0.29 | ~0.7 | [11] |
| Sorafenib | ~58 | >1000 | [4] |
| Quizartinib | ~1.1 | >1000 | [4] |
Key Experimental Protocols
The study of FLT3 inhibitors and their effects on cellular pathways involves a range of in vitro and in vivo experimental techniques.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of FLT3 inhibitors on the growth and survival of leukemia cells.
-
Methodology:
-
Cell Culture: FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) or primary patient samples are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of the FLT3 inhibitor for a specified period (e.g., 48-72 hours).
-
Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity. Proliferation can be assessed by direct cell counting or through assays that measure DNA synthesis (e.g., BrdU incorporation).
-
Western Blotting for Phospho-Protein Analysis
-
Objective: To assess the inhibition of FLT3 and its downstream signaling pathways.
-
Methodology:
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of FLT3, AKT, ERK, and STAT5, as well as antibodies for the total protein levels of these signaling molecules as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection of the protein bands.
-
Flow Cytometry for Apoptosis Analysis
-
Objective: To quantify the induction of apoptosis in leukemia cells following treatment with an FLT3 inhibitor.
-
Methodology:
-
Cell Staining: Treated and untreated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of each cell.
-
Data Analysis: The data is analyzed to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The FLT3 signaling pathway, a key regulator of hematopoietic cell function.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Point Mutations in the FLT3-ITD Region Are Rare but Recurrent Alterations in Adult AML and Associated With Concomitant KMT2A-PTD [frontiersin.org]
Flt3-IN-21: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flt3-IN-21, also identified as compound LC-3, is a novel and potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, a promising therapeutic candidate for Acute Myeloid Leukemia (AML) harboring FLT3-ITD mutations. The information presented herein is collated from the primary scientific literature, offering a detailed resource for researchers and drug development professionals.
Introduction to this compound
This compound is an indolone derivative designed as a selective inhibitor of the FLT3 receptor tyrosine kinase. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are prevalent in AML and are associated with a poor prognosis. This compound has demonstrated significant preclinical activity against FLT3-ITD positive AML cells, positioning it as a compound of interest for further investigation.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of FLT3 and its downstream signaling pathways.
In Vitro Activity
This compound exhibits potent inhibitory activity against the FLT3 kinase and the proliferation of FLT3-ITD positive human AML cells.
| Parameter | Value |
| FLT3 Kinase IC50 | 8.4 nM |
| MV-4-11 Cell IC50 | 5.3 nM |
| Table 1: In vitro inhibitory activity of this compound. |
Cellular Mechanisms of Action
This compound induces apoptosis and causes cell cycle arrest in FLT3-ITD positive AML cells.
-
Apoptosis Induction: Treatment with this compound leads to a significant increase in the apoptotic cell population in MV-4-11 cells.
-
Cell Cycle Arrest: The compound arrests the cell cycle in the G1 phase, thereby inhibiting cellular proliferation.
Pharmacokinetics
Preclinical pharmacokinetic data for this compound is primarily derived from in vivo studies in mouse models.
In Vivo Efficacy
In a xenograft model using MV-4-11 cells, this compound demonstrated significant anti-tumor activity.
| Study Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| MV-4-11 Xenograft | 10 mg/kg/day | 92.16% |
| Table 2: In vivo efficacy of this compound in a mouse xenograft model. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
FLT3 Kinase Inhibition Assay
The in vitro inhibitory activity of this compound against the FLT3 kinase was determined using a biochemical assay.
-
Enzyme: Recombinant human FLT3 kinase domain.
-
Substrate: A suitable peptide or protein substrate for FLT3.
-
Detection Method: The assay typically measures the phosphorylation of the substrate, often through methods like ELISA, TR-FRET, or radiometric assays using [γ-32P]ATP.
-
Procedure:
-
The FLT3 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The level of substrate phosphorylation is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MV-4-11)
The anti-proliferative activity of this compound was assessed using the FLT3-ITD positive AML cell line, MV-4-11.
-
Cell Line: MV-4-11 (human biphenotypic B myelomonocytic leukemia).
-
Assay Method: A cell viability assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Procedure:
-
MV-4-11 cells are seeded in 96-well plates.
-
The cells are treated with a serial dilution of this compound.
-
After a 72-hour incubation period, the viability reagent is added.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution of MV-4-11 cells was analyzed by flow cytometry.
-
Staining: Propidium iodide (PI) staining of cellular DNA.
-
Procedure:
-
MV-4-11 cells are treated with this compound for a specified duration (e.g., 24 or 48 hours).
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A and stained with PI.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
-
Apoptosis Assay
The induction of apoptosis by this compound in MV-4-11 cells was measured using an Annexin V/PI dual staining assay.
-
Reagents: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI).
-
Procedure:
-
MV-4-11 cells are treated with this compound for a defined period.
-
Cells are harvested and washed with binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells is determined.
-
In Vivo Xenograft Study
The anti-tumor efficacy of this compound was evaluated in a subcutaneous xenograft model using immunodeficient mice.
-
Animal Model: Nude or SCID mice.
-
Cell Line: MV-4-11 cells.
-
Procedure:
-
MV-4-11 cells are injected subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a dose of 10 mg/kg/day.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Signaling Pathways and Visualizations
This compound exerts its therapeutic effect by inhibiting the constitutively active FLT3 signaling pathway in AML cells.
Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways (STAT5, PI3K/AKT/mTOR, and RAS/MEK/ERK) that drive cell proliferation and survival in AML.
Caption: Workflow for the in vivo evaluation of this compound efficacy in a mouse xenograft model.
Caption: The logical cascade from this compound administration to tumor growth inhibition.
Conclusion
This compound is a potent and selective FLT3 inhibitor with promising preclinical activity against FLT3-ITD positive AML. Its ability to induce apoptosis and cell cycle arrest, coupled with significant in vivo tumor growth inhibition, underscores its potential as a clinical candidate. This technical guide provides a foundational resource for further research and development of this compound and other novel FLT3 inhibitors.
Apoptosis Induction in Cancer Cells by FLT3 Inhibition: A Technical Overview
This guide provides an in-depth examination of the mechanisms by which FMS-like tyrosine kinase 3 (FLT3) inhibitors induce apoptosis in cancer cells, with a particular focus on Acute Myeloid Leukemia (AML). Given the limited public information on a specific molecule designated "Flt3-IN-21," this document will focus on the well-characterized multi-kinase inhibitor Sorafenib, often used in combination with other targeted agents like the PI3K inhibitor GDC-0941, to illustrate the principles of apoptosis induction through FLT3 pathway disruption.
Introduction to FLT3 in Cancer
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1][2] In a significant portion of Acute Myeloid Leukemia (AML) cases, approximately 30%, mutations in the FLT3 gene lead to constitutive activation of the receptor.[3][4] The most common of these are internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis.[1][4] This constitutive activation drives uncontrolled cell proliferation and resistance to apoptosis through the continuous stimulation of downstream signaling pathways, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1][3][5] Consequently, FLT3 has emerged as a key therapeutic target in AML.[6]
Quantitative Analysis of Apoptosis Induction
The efficacy of FLT3 inhibitors in inducing apoptosis has been quantified in various AML cell lines. The following tables summarize the apoptotic effects of Sorafenib, both alone and in combination with the PI3K inhibitor GDC-0941, on FLT3-ITD positive AML cell lines.
Table 1: Induction of Apoptosis by GDC-0941 and Sorafenib in FLT3-ITD+ AML Cell Lines
| Cell Line | Treatment Condition (48h) | Annexin V-Positive Cells (%) |
| MV4;11 | GDC-0941 (0.5µM) | Data not specified |
| Sorafenib (0.01µM) | Data not specified | |
| GDC-0941 + Sorafenib | Significantly Increased | |
| MOLM13 | GDC-0941 (0.5µM) | Data not specified |
| Sorafenib (0.01µM) | Data not specified | |
| GDC-0941 + Sorafenib | Significantly Increased | |
| MOLM14 | GDC-0941 (0.1µM) | Data not specified |
| Sorafenib (0.01µM) | Data not specified | |
| GDC-0941 + Sorafenib | Significantly Increased |
Data derived from studies on the combined efficacy of PI3K and FLT3-ITD inhibition. The combination treatment consistently resulted in a significant increase in the Annexin V-positive fraction, indicating apoptosis.[3]
Table 2: Effect of GDC-0941 and Sorafenib on the Viability of FLT3-ITD+ AML Cells
| Cell Line | Treatment Condition (48h) | Viable Cells (% of Untreated Control) |
| MV4;11 | GDC-0941 (0.5µM) | ~80% |
| Sorafenib (0.01µM) | ~70% | |
| GDC-0941 + Sorafenib | ~20% | |
| MOLM13 | GDC-0941 (0.5µM) | ~85% |
| Sorafenib (0.01µM) | ~75% | |
| GDC-0941 + Sorafenib | ~30% |
This table illustrates the synergistic effect of combining GDC-0941 and Sorafenib on reducing the viability of AML cells, as measured by trypan blue exclusion assay.[3]
Signaling Pathways and Mechanism of Action
Mutated FLT3 receptors constitutively activate several downstream pathways that promote cell survival and proliferation. FLT3 inhibitors, such as Sorafenib, block the ATP binding site of the kinase domain, thereby inhibiting its activity. This leads to the downregulation of key pro-survival signals. The combination with a PI3K inhibitor like GDC-0941 results in a more potent apoptotic response by simultaneously blocking two major survival pathways.
Experimental Protocols
Cell Culture and Treatment
FLT3-ITD positive human AML cell lines (e.g., MV4;11, MOLM13, MOLM14) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a density of 1 x 10^6 cells/mL and treated with the indicated concentrations of inhibitors (e.g., GDC-0941, Sorafenib) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).
Apoptosis Assay using Annexin V Staining and Flow Cytometry
Apoptosis is quantified by flow cytometry using an Annexin V-FITC and Propidium Iodide (PI) staining kit.[7]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cell populations.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at approximately 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Conclusion
Inhibitors targeting the constitutively active FLT3 receptor are a cornerstone of targeted therapy for a significant subset of AML patients. The induction of apoptosis by these agents is a primary mechanism of their anti-leukemic activity. As demonstrated, the combination of FLT3 inhibitors with agents that target parallel survival pathways, such as the PI3K/AKT pathway, can lead to a synergistic increase in apoptosis and a more profound anti-cancer effect. The methodologies and data presented here provide a framework for the continued investigation and development of novel therapeutic strategies targeting FLT3-mutated cancers.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data-Driven Math Model of FLT3-ITD Acute Myeloid Leukemia Reveals Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Flt3-IN-21: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[1]
Flt3-IN-21 is a potent and selective inhibitor of FLT3 kinase. It has demonstrated significant activity against both wild-type and mutated forms of FLT3, making it a valuable tool for in vitro studies of AML and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Data Presentation
The following table summarizes the in vitro activity of this compound.
| Target | Assay Type | IC50 (nM) | Cell Line | Notes |
| FLT3 | Kinase Assay | 8.4 | - | Potent inhibition of FLT3 kinase activity. |
| FLT3-ITD | Cell Proliferation | 5.3 | MV-4-11 | Demonstrates potent inhibition of proliferation in a human AML cell line with the FLT3-ITD mutation. |
Signaling Pathway
This compound exerts its effects by inhibiting the constitutive activation of the FLT3 receptor and its downstream signaling cascades. The primary pathways affected include the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways, which are crucial for cell survival and proliferation.[2][3][4][5][6]
Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.
Experimental Protocols
Cell Culture
The human AML cell line MV-4-11, which harbors the FLT3-ITD mutation, is a suitable model for studying the effects of this compound.
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of suspension cells like MV-4-11.
Materials:
-
MV-4-11 cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals.
-
Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MV-4-11 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat MV-4-11 cells with the desired concentrations of this compound for the indicated time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
MV-4-11 cells treated with this compound
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat MV-4-11 cells with this compound for the desired duration.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for analyzing protein expression and phosphorylation status in this compound-treated cells.
Materials:
-
MV-4-11 cells treated with this compound
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-ERK, anti-phospho-ERK, anti-AKT, anti-phospho-AKT, anti-STAT5, anti-phospho-STAT5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MV-4-11 cells with this compound for the desired time.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Workflow for evaluating this compound in cell culture experiments.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Flt3 Phosphorylation with Flt3-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (Flt3), a receptor tyrosine kinase, plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Constitutive activation of Flt3, often through internal tandem duplication (ITD) mutations or point mutations in the tyrosine kinase domain (TKD), is a common driver of acute myeloid leukemia (AML) and is associated with a poor prognosis.[1][2] Consequently, Flt3 has emerged as a key therapeutic target in AML. Flt3-IN-21 is a potent inhibitor of Flt3 kinase activity. This document provides detailed application notes and protocols for the use of this compound in the analysis of Flt3 phosphorylation by Western blot.
Mechanism of Action: Flt3 inhibitors can be broadly classified into Type I and Type II. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[3] this compound is a potent Flt3 inhibitor that has been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in Flt3-ITD-positive AML cells. Its precise binding mode (Type I or Type II) is not definitively specified in the provided search results, but its action leads to the inhibition of the downstream signaling pathways activated by Flt3.
Data Presentation
The inhibitory activity of this compound on Flt3 kinase and the proliferation of Flt3-ITD positive cells is summarized in the table below. This quantitative data provides a reference for designing experiments to probe the efficacy of this inhibitor.
| Parameter | Cell Line / Enzyme | IC50 Value | Reference |
| Flt3 Kinase Inhibition | Recombinant Flt3 | 8.4 nM | MedChemExpress |
| Cell Proliferation | MV-4-11 (Flt3-ITD) | 5.3 nM | MedChemExpress |
Signaling Pathway
Constitutive activation of Flt3 leads to the activation of several downstream signaling pathways that promote cell survival and proliferation. The primary pathways include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. This compound, by inhibiting Flt3 autophosphorylation, effectively blocks the initiation of these downstream cascades.
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot Analysis of Flt3 Phosphorylation
This protocol provides a detailed methodology for analyzing the inhibition of Flt3 phosphorylation in a cell-based assay using this compound. The human AML cell line MV-4-11, which harbors an endogenous Flt3-ITD mutation, is a suitable model system.
Materials:
-
Cell Line: MV-4-11 (Flt3-ITD positive)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-phospho-Flt3 (Tyr591) antibody
-
Rabbit anti-Flt3 antibody
-
Antibodies against downstream targets (e.g., phospho-STAT5, STAT5, phospho-AKT, AKT, phospho-ERK, ERK)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Protein Assay Reagent: BCA or Bradford assay.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot detection reagents.
Procedure:
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Flt3 (Tyr591) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for total Flt3 levels, the membrane can be stripped and re-probed with an antibody against total Flt3.
-
Similarly, the membrane can be probed for downstream signaling molecules and a loading control.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for Western blot analysis of Flt3 phosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store Flt3-IN-21 for research
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the dissolution, storage, and application of Flt3-IN-21, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), for pre-clinical research.
Introduction to this compound
This compound is a highly potent and selective small molecule inhibitor of the FLT3 receptor tyrosine kinase.[1] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in AML cell lines harboring FLT3-ITD (internal tandem duplication) mutations, such as MV-4-11 cells.[1] Its efficacy in preclinical models, including mouse xenografts, highlights its potential as a therapeutic agent for FLT3-mutated cancers.[1]
Physicochemical and Inhibitory Properties
A clear understanding of the physicochemical and biological properties of this compound is crucial for its effective use in research.
| Property | Value | Reference |
| Target | FLT3 | [1] |
| IC₅₀ (FLT3) | 8.4 nM | [1] |
| IC₅₀ (MV-4-11 cells) | 5.3 nM | [1] |
| Molecular Formula | C₂₄H₂₇FN₆O₂ | MedChemExpress |
| Molecular Weight | 462.51 g/mol | MedChemExpress |
| Appearance | Crystalline solid | Generic |
Dissolution of this compound
Proper dissolution is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Organic solvents are required for preparing stock solutions.
Recommended Solvents and Solubilities:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | Use anhydrous, high-purity DMSO. Warm gently (37°C) and vortex or sonicate to aid dissolution. |
| Ethanol | ~20 mg/mL | Purge with an inert gas to prevent oxidation. |
Note: It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.625 mg of this compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm the solution at 37°C for a short period until the solid is completely dissolved.
-
Inspect: Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store as recommended below.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 3 years | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -80°C | Up to 2 years | Recommended for long-term storage. |
| DMSO Stock Solution | -20°C | Up to 1 year | Suitable for shorter-term storage. |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
-
Aqueous Solutions: this compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media from the DMSO stock solution immediately before use. Do not store aqueous solutions for more than one day.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of this compound on the FLT3-ITD positive AML cell line, MV-4-11.
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound DMSO stock solution (10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MV-4-11 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in culture medium. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Formulation for Xenograft Studies
For in vivo studies, this compound needs to be formulated in a vehicle suitable for administration to animals. A common approach for poorly water-soluble compounds is to use a co-solvent system.
Example Formulation for Oral Gavage (10 mg/kg):
This is a general guideline and may require optimization based on the specific animal model and experimental design.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a Concentrated Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Formulation Preparation (for a 1 mg/mL final concentration):
-
Take the required volume of the this compound DMSO stock.
-
Add PEG300 to a final concentration of 40% (v/v). Mix well.
-
Add Tween 80 to a final concentration of 5% (v/v). Mix well.
-
Add saline to bring the formulation to the final volume. The final vehicle composition would be approximately 2% DMSO, 40% PEG300, 5% Tween 80, and 53% saline.
-
-
Administration: Administer the formulation to the animals via oral gavage at the desired dose (e.g., 10 mL/kg for a 10 mg/kg dose).
Important: The formulation should be prepared fresh daily and visually inspected for any precipitation before administration. The tolerability of the vehicle should be assessed in a pilot study.
Signaling Pathways and Workflows
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[2][3][4] In acute myeloid leukemia (AML), activating mutations such as internal tandem duplications (ITD) in the juxtamembrane domain lead to ligand-independent, constitutive activation of these pathways, promoting uncontrolled cell growth and survival.[2][3]
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro this compound Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
References
Application Notes and Protocols: Flt3-IN-21 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3][4] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled growth of leukemic cells.[4]
Flt3-IN-21 (also known as compound LC-3) is a potent and selective inhibitor of FLT3, with a reported IC50 of 8.4 nM.[5] Preclinical studies have demonstrated that this compound induces apoptosis and causes G1 phase cell cycle arrest in FLT3-ITD positive AML cell lines.[5] The combination of FLT3 inhibitors with standard chemotherapy agents represents a promising therapeutic strategy to enhance anti-leukemic activity and overcome resistance. This document provides detailed application notes and protocols for studying the effects of this compound in combination with common chemotherapy agents in AML models.
Data Presentation: Synergistic Effects of FLT3 Inhibitors and Chemotherapy
The following tables summarize representative quantitative data from preclinical studies investigating the combination of potent FLT3 inhibitors with standard chemotherapy agents in FLT3-mutated AML cell lines. While this data is not specific to this compound, it illustrates the synergistic potential that can be expected when combining a potent FLT3 inhibitor with these agents.
Table 1: In Vitro Cytotoxicity of FLT3 Inhibitors in Combination with Chemotherapy
| Cell Line | FLT3 Inhibitor | Chemotherapy Agent | Combination Index (CI)* | Observations | Reference |
| MV4-11 (FLT3-ITD) | Gilteritinib | Cytarabine | < 1 | Synergistic cytotoxicity | [6][7] |
| MV4-11 (FLT3-ITD) | Gilteritinib | Daunorubicin | < 1 | Synergistic cytotoxicity | [6][7] |
| MOLM-13 (FLT3-ITD) | Gilteritinib | Idarubicin | < 1 | Potentiation of apoptosis | [6][7] |
| Primary AML cells (FLT3-ITD) | Sunitinib | Cytarabine | < 1 | Synergistic cytotoxicity | |
| Primary AML cells (FLT3-ITD) | Sunitinib | Daunorubicin | < 1 | Synergistic cytotoxicity |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition with FLT3 Inhibitor and Chemotherapy Combinations
| Xenograft Model | FLT3 Inhibitor | Chemotherapy Regimen | Tumor Growth Inhibition (TGI) vs. Control | Observations | Reference |
| MV4-11 | Gilteritinib | - | 78% | - | [6] |
| MV4-11 | - | Cytarabine + Daunorubicin | 56% | - | [6] |
| MV4-11 | Gilteritinib | Cytarabine + Daunorubicin | >100% (Tumor Regression) | Complete remission in 6 of 8 mice | [6] |
| MOLM-13 | Gilteritinib | Cytarabine + Idarubicin | Not Specified | Significant reduction in tumor volume compared to single agents | [6] |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway in AML
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades that promote leukemic cell proliferation and survival. The primary pathways involved are the RAS/MAPK, PI3K/AKT, and STAT5 pathways. This compound, as a potent FLT3 inhibitor, is expected to block these signaling events.
Caption: this compound inhibits mutated FLT3 signaling pathways in AML.
Experimental Workflow for Assessing Synergy
The following workflow outlines the key steps to determine the synergistic effects of this compound and chemotherapy agents.
Caption: Workflow for in vitro synergy and mechanistic studies.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Combination Index (CI) Method
This protocol describes how to determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapy agent using a cell viability assay and the Chou-Talalay method.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapy agent (e.g., Cytarabine, Daunorubicin)
-
96-well microplates
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
Microplate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding:
-
Culture AML cells to logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug to create a range of concentrations (e.g., 7-8 concentrations spanning the IC50 value).
-
For combination treatments, prepare drug mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Add 100 µL of the drug dilutions (single agents and combinations) to the appropriate wells. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software like CompuSyn to enter the dose-effect data for the single agents and the combination.
-
The software will generate a Combination Index (CI) value for different effect levels. A CI value less than 1 indicates synergy.
-
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection and quantification of apoptotic cells using flow cytometry following treatment with this compound and/or chemotherapy.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection:
-
Treat AML cells in culture with this compound, the chemotherapy agent, or the combination for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.[2] Collect both adherent and floating cells if applicable.
-
-
Cell Washing:
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing the DNA content by flow cytometry.
Materials:
-
Treated and control AML cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat AML cells with this compound, the chemotherapy agent, or the combination for a desired duration (e.g., 24 hours).
-
Harvest approximately 1-2 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence signal.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Collect data for at least 10,000-20,000 single-cell events.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Assessing combinations of cytotoxic agents using leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Kinase Inhibition Profiling of Flt3-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[4][5] Consequently, FLT3 has emerged as a significant therapeutic target for AML, leading to the development of numerous small molecule inhibitors.[1][5]
Flt3-IN-21 is a potent and selective inhibitor of FLT3 kinase. These application notes provide a comprehensive overview of the kinase inhibition profile of this compound, detailed protocols for its characterization, and a description of the relevant signaling pathways.
Kinase Inhibition Profile of this compound
This compound demonstrates potent inhibitory activity against both wild-type FLT3 and its common oncogenic mutants. The following table summarizes the inhibitory concentrations (IC50) of this compound and other representative FLT3 inhibitors against various kinases, providing a comparative view of its potency and selectivity.
| Compound | FLT3 (WT) IC50 (nM) | FLT3 (ITD) IC50 (nM) | FLT3 (D835Y) IC50 (nM) | c-KIT IC50 (nM) | VEGFR2 IC50 (nM) |
| This compound | 13 | Data not available | 8 | Data not available | Data not available |
| Midostaurin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Gilteritinib | 1.1 | 1.8 | 1.0 | Data not available | Data not available |
| Quizartinib (AC220) | Data not available | 2 | Data not available | Data not available | Data not available |
| Sorafenib | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sunitinib | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific IC50 values for this compound against FLT3-ITD and other kinases were not publicly available and are represented as "Data not available". The provided data for this compound is based on available information for a compound with this designation.[6] Data for other inhibitors is included for comparative purposes.
FLT3 Signaling Pathway
Upon binding of its ligand (FLT3 Ligand), FLT3 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades critical for cell survival and proliferation.[7][8] Key pathways activated by FLT3 include the PI3K/Akt, Ras/MEK/ERK, and JAK/STAT pathways.[2][9] In AML, activating mutations in FLT3 lead to ligand-independent, constitutive activation of these pathways, driving leukemogenesis.[2][4]
Caption: The FLT3 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro potency of this compound against purified FLT3 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[10]
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Myelin Basic Protein (MBP) substrate[11]
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant FLT3 enzyme in kinase buffer.
-
Add 2 µL of a mixture of MBP substrate and ATP in kinase buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Third Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for a biochemical kinase assay using the ADP-Glo™ format.
Cellular Phosphorylation Assay
This protocol is designed to assess the ability of this compound to inhibit FLT3 autophosphorylation in a cellular context. Cell lines endogenously expressing mutant FLT3 (e.g., MV4-11, which is homozygous for the FLT3-ITD mutation) are commonly used.[12][13]
Materials:
-
MV4-11 (or other suitable FLT3-mutant) cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Anti-phospho-FLT3 (Tyr591) antibody
-
Anti-total-FLT3 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 cells to the desired density.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total-FLT3 and a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-FLT3 signal to the total FLT3 signal.
-
Determine the IC50 for the inhibition of cellular FLT3 phosphorylation.
-
An alternative to Western blotting is a sandwich ELISA-based assay to determine the levels of phosphorylated FLT3.[14]
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of FLT3-dependent cancer cells.
Materials:
-
MV4-11 or MOLM-13 cell line
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement:
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
For MTT: Add MTT reagent to each well, incubate for 2-4 hours, add solubilization buffer, and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of FLT3 kinase, a clinically validated target in AML. The protocols outlined in these application notes provide a framework for the comprehensive preclinical evaluation of this compound and other FLT3 inhibitors. These assays are essential for determining the potency, selectivity, and cellular activity of these compounds, which are critical parameters in the drug discovery and development process for novel AML therapeutics.
References
- 1. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Reactome | FLT3 Signaling [reactome.org]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Studying Drug Resistance to FLT3 Inhibitors
Note: Initial searches for "Flt3-IN-21" did not yield specific information on this compound. Therefore, these application notes utilize Quizartinib (AC220) , a potent and well-documented second-generation FLT3 inhibitor, as a representative example to detail the methodologies for studying drug resistance in FLT3-mutated Acute Myeloid Leukemia (AML). The principles and protocols described herein are broadly applicable to the study of other FLT3 inhibitors.
Introduction to FLT3 and Drug Resistance in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][3] These mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting leukemic cell growth and survival.[1][4][5]
The development of FLT3 tyrosine kinase inhibitors (TKIs) has represented a significant advancement in the treatment of FLT3-mutated AML. However, their clinical efficacy is often limited by the development of primary or secondary resistance.[6][7][8] Understanding the mechanisms of resistance is critical for developing strategies to overcome it.
Mechanisms of Resistance to FLT3 Inhibitors:
-
On-target (FLT3-dependent) resistance:
-
Off-target (FLT3-independent) resistance:
These application notes provide a framework for utilizing a potent FLT3 inhibitor like Quizartinib to investigate these resistance mechanisms in a laboratory setting.
Data Presentation: In Vitro Efficacy of FLT3 Inhibitors
The following tables summarize representative quantitative data on the potency of various FLT3 inhibitors against both sensitive and resistant AML cell lines. This data is crucial for selecting appropriate inhibitor concentrations for experiments and for quantifying the degree of resistance.
Table 1: Potency of FLT3 Inhibitors against FLT3-ITD+ Cell Lines
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) - Proliferation Assay | IC50 (nM) - FLT3 Autophosphorylation Assay |
| Quizartinib (AC220) | MV4-11 | Homozygous FLT3-ITD | ~1.1 | ~1.5 |
| Sorafenib | MV4-11 | Homozygous FLT3-ITD | ~5.8 | ~4.7 |
| Sunitinib | MV4-11 | Homozygous FLT3-ITD | >1000 | ~250 |
| Midostaurin (PKC412) | MV4-11 | Homozygous FLT3-ITD | ~10 | ~30 |
Data compiled from representative studies. Actual IC50 values may vary between experiments.
Table 2: Shift in IC50 Values in Drug-Resistant Cell Lines
| Cell Line | Parental IC50 (Gilteritinib, nM) | Resistant IC50 (Gilteritinib, nM) | Degree of Resistance (Fold Change) | Identified Resistance Mechanism |
| MOLM-14/Gilt | ~5 | >100 | >20 | Secondary FLT3 mutation (N701K) |
| MV4-11/Gilt | ~1 | ~50 | ~50 | NRAS mutation (G12C) |
| MOLM-14/FF | ~2 | ~80 | ~40 | Upregulation of NRAS pathway |
| MV4-11/FF | ~0.5 | ~25 | ~50 | MYCN mutation |
This table presents data for Gilteritinib and FF-10101 resistant cell lines as a clear example of resistance development.[3] A similar experimental approach can be used to generate and characterize Quizartinib-resistant lines.
Experimental Protocols
Here we provide detailed protocols for key experiments to study FLT3 inhibitor resistance using Quizartinib as the model compound.
Protocol for Generating Quizartinib-Resistant AML Cell Lines
This protocol describes the generation of resistant cell lines through continuous exposure to escalating concentrations of the inhibitor.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quizartinib (AC220) stock solution (e.g., 10 mM in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Sterile cell culture plates and flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed MOLM-14 or MV4-11 cells at a density of 1 x 10^5 cells/mL in their appropriate complete medium.
-
Initial Drug Exposure: Treat the cells with Quizartinib at a starting concentration equal to the IC50 value (e.g., ~1-2 nM). Culture a parallel flask of cells with vehicle (DMSO) as a parental control.
-
Monitoring and Passaging: Monitor cell viability and proliferation every 2-3 days using a cell counter. When the cell viability of the drug-treated culture drops, but then begins to recover and the cells resume proliferation, passage the cells.
-
Dose Escalation: Once the cells are stably proliferating at the current drug concentration, double the concentration of Quizartinib.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over a period of several months.
-
Confirmation of Resistance: After 4-6 months, the established resistant cell line should be able to proliferate in the presence of a high concentration of Quizartinib (e.g., >100 nM). Confirm the degree of resistance by performing a cell viability assay (Protocol 3.2) and comparing the IC50 value to the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol for Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of FLT3 inhibitors and to calculate IC50 values.
Materials:
-
Parental and resistant AML cell lines
-
Quizartinib stock solution and serial dilutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of Quizartinib (or vehicle control) to the wells. A typical concentration range would be 0.1 nM to 10 µM.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol for Western Blot Analysis of FLT3 Signaling
This protocol is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
Parental and resistant AML cells
-
Quizartinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with Quizartinib at various concentrations (e.g., 10 nM, 100 nM) for 2-4 hours. Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. Use a loading control like GAPDH to ensure equal protein loading. In resistant cells, persistent phosphorylation of downstream effectors like STAT5 or ERK despite FLT3 inhibition is a key indicator of bypass pathway activation.[10]
Visualizations
The following diagrams illustrate key concepts in the study of FLT3 inhibitor resistance.
Caption: FLT3 signaling pathway and point of inhibition by Quizartinib.
Caption: Experimental workflow for generating and characterizing resistant cell lines.
Caption: Key mechanisms of acquired resistance to FLT3 inhibitors.
References
- 1. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure [mdpi.com]
- 9. Reversal of acquired drug resistance in FLT3-mutated acute myeloid leukemia cells via distinct drug combination strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Flt3-IN-21 solubility issues in DMSO and cell media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Flt3-IN-21, with a focus on addressing common solubility issues in DMSO and cell media.
Troubleshooting Guide & FAQs
This section provides answers to common questions and troubleshooting tips for issues you might encounter when working with this compound.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Here are some troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many small molecules. Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle.
-
Sonication and Gentle Warming: To aid dissolution, you can try sonicating the solution in an ultrasonic bath or gently warming it (e.g., to 37°C). Avoid excessive heat as it may degrade the compound.
Q2: I prepared a clear stock solution of this compound in DMSO, but it precipitated when I diluted it in my cell culture media. How can I prevent this?
A2: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your cell media. The required effective concentration in cell-based assays is often in the nanomolar to low micromolar range, which may be below the precipitation threshold.
-
Increase the DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your media can help maintain solubility. However, be aware that DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it below 0.1% if possible to minimize off-target effects[3][4]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use a Serum-Containing Medium for Dilution: If your experimental protocol allows, diluting the DMSO stock in a medium containing fetal bovine serum (FBS) can help. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to a large volume of media, try a stepwise dilution. For example, first, dilute the DMSO stock in a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Prepare Freshly Before Use: Only dilute the required amount of this compound into your cell media immediately before you need it for your experiment. Do not store the diluted solution for extended periods.
Q3: What is the recommended way to prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve dissolving the powdered compound in high-quality, anhydrous DMSO to a high concentration (e.g., 10 mM or higher, depending on solubility). This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: Can I store this compound diluted in cell culture media?
A4: It is not recommended to store this compound in cell culture media for long periods. The compound may be less stable in aqueous solutions and is more prone to precipitation over time. It is best practice to prepare fresh dilutions from your frozen DMSO stock for each experiment.
Q5: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A5: If you observe unexpected cytotoxicity, consider the following:
-
DMSO Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is as low as possible and that your vehicle control group shows no toxicity.
-
Compound-Specific Effects: this compound is a potent inhibitor and may have on-target or off-target effects that lead to cell death in certain cell lines. Review the literature for expected effects on your specific cell model.
-
Precipitation-Induced Toxicity: In some cases, fine precipitates of a compound can be phagocytosed by cells, leading to physical stress and toxicity. Visually inspect your culture wells under a microscope for any signs of precipitation.
Data Presentation
Table 1: Solubility of Related FLT3 Inhibitors in DMSO
| Compound | Molecular Weight | Solubility in DMSO | Reference |
| FLT3-IN-2 | 416.88 g/mol | 100 mg/mL (239.91 mM) | [1] |
| FLT3-IN-3 | 490.64 g/mol | 98 mg/mL (199.73 mM) | [2] |
Note: This data is for related compounds and should be used as a general guide for this compound. Empirical determination of this compound solubility is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is needed for this calculation.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for short intervals or warm gently to 37°C.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media (with or without serum, as required by the experiment)
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture media to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in a stepwise manner to ensure accurate dilution.
-
Ensure the final concentration of DMSO in the media is kept to a minimum (ideally ≤ 0.1%).
-
Use the freshly prepared working solutions immediately for your cell-based assays.
-
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Solubility Issues.
References
Technical Support Center: Optimizing Flt3-IN-21 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Flt3-IN-21 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
A1: For initial range-finding experiments, it is recommended to use a broad concentration range of this compound, spanning several orders of magnitude. A typical starting range could be from 0.1 nM to 10 µM. Based on published data for similar potent Flt3 inhibitors, the IC50 value for this compound in sensitive cell lines like MV-4-11 is expected to be in the low nanomolar range.[1]
Q2: Which cell lines are most suitable for determining the IC50 of this compound?
A2: Cell lines harboring Flt3 mutations, particularly the internal tandem duplication (ITD), are highly sensitive to Flt3 inhibitors. The human acute myeloid leukemia (AML) cell lines MV-4-11 (homozygous for FLT3-ITD) and MOLM-13 (heterozygous for FLT3-ITD) are excellent models and are frequently used to evaluate the efficacy of Flt3 inhibitors.[2][3][4]
Q3: What is the expected mechanism of action for this compound at effective concentrations?
A3: this compound is a potent Flt3 inhibitor. At effective concentrations, it is expected to inhibit the constitutive activation of the Flt3 receptor, leading to the downregulation of downstream signaling pathways such as STAT5, MAPK/ERK, and PI3K/Akt.[2][3] This inhibition of pro-survival signaling should induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis.[5][6]
Q4: How long should I incubate the cells with this compound before assessing cell viability?
A4: The optimal incubation time can vary between cell lines and the specific endpoint being measured. For cell viability assays such as MTT or CellTiter-Glo, a 72-hour incubation period is commonly used to allow for sufficient time for the anti-proliferative and apoptotic effects to manifest.[3][7] However, shorter incubation times (e.g., 24 or 48 hours) can also be used and may be sufficient to observe a significant effect.[1][2]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the DMSO concentration in the final cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter to verify cell density and viability before plating. |
| Inhibitor Precipitation | Visually inspect the media after adding the inhibitor for any signs of precipitation. If solubility is an issue, consider using a different solvent or preparing fresh dilutions from the stock solution for each experiment. Some kinase inhibitors have poor solubility in aqueous media.[8] |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation period for all plates within and between experiments. |
Issue 2: Unexpectedly High or No-Response IC50 Curve
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | Verify the Flt3 mutation status of your cell line. Prolonged cell culture can sometimes lead to the selection of resistant clones. Consider obtaining a fresh vial of cells from a reputable cell bank. |
| Inactive Compound | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the compound on a known sensitive cell line (e.g., MV-4-11) to confirm its activity. |
| High Serum Concentration | Serum proteins can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration in your cell culture medium during the inhibitor treatment, but ensure the cells remain viable. |
| Assay Interference | Some kinase inhibitors can interfere with the chemistry of cell viability assays like the MTT assay, leading to an over or underestimation of cell viability.[9][10] Consider validating your results with an alternative method, such as a trypan blue exclusion assay or a CellTiter-Glo luminescent assay. |
Issue 3: Poor Curve Fit for IC50 Determination
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | If the dose-response curve is incomplete (i.e., does not plateau at the top and bottom), the concentration range of the inhibitor needs to be adjusted. Widen the concentration range to ensure you capture the full sigmoidal curve. |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and have high viability at the time of seeding. Stressed or unhealthy cells can lead to inconsistent results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of both cells and inhibitor solutions. |
Data Presentation
Table 1: Reported IC50 Values for Flt3 Inhibitors in Flt3-ITD+ AML Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |
| This compound | MV-4-11 | 5.3 | Cell Proliferation | [1] |
| Midostaurin | MOLM-13 | ~200 | Cell Viability | [2] |
| Quizartinib | MV-4-11 | 0.31 ± 0.05 | Cell Viability | [4] |
| Gilteritinib | MV-4-11 | 1.8 | Cell Viability | [7] |
| Ponatinib | MV-4-11 | < 4 | Cell Viability | [3] |
| Cabozantinib | MV-4-11 | < 4 | Cell Viability | [3] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in MV-4-11 Cells using a Luminescent Cell Viability Assay
1. Materials:
- MV-4-11 cells (ATCC® CRL-9591™)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- This compound
- DMSO
- 96-well white, clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer
2. Cell Culture:
- Maintain MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Ensure cells are in the logarithmic growth phase before the experiment.
3. Experimental Procedure:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in cell culture medium to prepare 2X working concentrations. A suggested 10-point dilution series could range from 20 µM to 0.2 nM (final concentrations will be 10 µM to 0.1 nM).
- Harvest and count the MV-4-11 cells. Adjust the cell suspension to a density of 1 x 10^5 cells/mL.
- Seed 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
- Add 50 µL of the 2X this compound working solutions to the respective wells. For the vehicle control wells, add 50 µL of medium containing the same final concentration of DMSO (e.g., 0.1%).
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add 100 µL of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
4. Data Analysis:
- Subtract the average background luminescence (from wells with medium only) from all experimental wells.
- Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
- Plot the % Viability against the log concentration of this compound.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value.
Mandatory Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia | MDPI [mdpi.com]
- 4. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Flt3-IN-21 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flt3-IN-21 in kinase assays.
Off-Target Effects of this compound: Data Presentation
Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results. While specific high-throughput screening data for this compound is not publicly available, this section provides a representative example of an off-target profile for a typical Flt3 inhibitor. This data is illustrative and should be used as a guideline for designing and interpreting your experiments. We recommend performing a comprehensive kinase panel screening for this compound to determine its precise selectivity profile.
Table 1: Representative Off-Target Profile of a Flt3 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Flt3 | Potential Biological Implication |
| Flt3 | 5 | 1 | Primary Target |
| c-KIT | 50 | 10 | Myelosuppression[1] |
| PDGFRβ | 150 | 30 | Inhibition of pericyte signaling |
| AXL | 250 | 50 | Potential to overcome resistance[2][3] |
| Aurora Kinase A | 500 | 100 | Cell cycle arrest |
| JAK2 | >1000 | >200 | Minimal effect on JAK-STAT signaling |
| STAT5 | >1000 | >200 | Minimal direct effect on STAT5 |
Note: The IC50 values presented are hypothetical and serve as an example. Actual values for this compound may vary significantly.
Experimental Protocols
Detailed methodologies for common kinase assays are provided below. These protocols can be adapted for the evaluation of this compound.
Biochemical Kinase Assay (ADP-Glo™ Luminescent Assay)
This protocol measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
This compound (or other inhibitor)
-
Recombinant Flt3 kinase
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
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ATP
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Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only control.
-
Thaw recombinant Flt3 kinase, substrate, and ATP on ice. Dilute each to the desired working concentration in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or DMSO control to the wells of the plate.
-
Add 2.5 µL of the Flt3 kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
-
Biochemical Kinase Assay Workflow
Cell-Based Kinase Assay (Phospho-Flt3 ELISA)
This protocol measures the autophosphorylation of Flt3 in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Materials:
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Flt3-expressing cell line (e.g., MV4-11, MOLM-13)
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Cell culture medium and supplements
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This compound
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Flt3 ligand (optional, for stimulating wild-type Flt3)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Phospho-Flt3 (Tyr591) ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
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Seed Flt3-expressing cells in a 96-well plate and allow them to adhere or stabilize overnight.
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Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions or a DMSO control for 2-4 hours.
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If using a cell line with wild-type Flt3, you may stimulate with Flt3 ligand for 15-30 minutes before lysis.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
ELISA:
-
Perform the Phospho-Flt3 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to generate a colorimetric or chemiluminescent signal.
-
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the signal to total protein concentration if necessary.
-
Calculate the percent inhibition of Flt3 phosphorylation and determine the IC50 value.
-
Cell-Based Kinase Assay Workflow
Troubleshooting Guide
Question: My IC50 value for this compound is much higher than expected in my biochemical assay. What could be the issue?
Answer:
-
ATP Concentration: If the ATP concentration in your assay is too high, it can outcompete this compound for binding to the kinase, leading to an artificially high IC50. Try performing the assay with an ATP concentration at or near the Km for Flt3.
-
Enzyme Activity: Ensure that your recombinant Flt3 enzyme is active. Run a positive control with a known Flt3 inhibitor (e.g., quizartinib, gilteritinib) to verify assay performance.
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Inhibitor Dilution: Double-check your serial dilutions of this compound. Errors in dilution can lead to inaccurate concentration ranges being tested.
-
Reagent Stability: Ensure that all assay components, especially ATP and the kinase, have been stored correctly and have not undergone multiple freeze-thaw cycles.
Question: I am observing significant inhibition of a suspected off-target kinase. How can I confirm this?
Answer:
-
Orthogonal Assays: Use a different assay format to confirm the finding. For example, if you initially observed the effect in a biochemical assay, try to validate it in a cell-based assay using a cell line that expresses the suspected off-target kinase.
-
Direct Binding Assay: A direct binding assay, such as a KinomeScan™, can determine the dissociation constant (Kd) of this compound for the suspected off-target kinase, providing direct evidence of interaction.
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Cellular Target Engagement: In a cell-based assay, measure the phosphorylation of the suspected off-target kinase or its downstream substrates in the presence of this compound to confirm target engagement in a cellular context.
Question: My cell-based assay results are not consistent with my biochemical assay results. Why might this be?
Answer:
-
Cellular Permeability: this compound may have poor cell permeability, leading to a lower effective concentration inside the cell compared to the concentration used in the biochemical assay.
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Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
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Plasma Protein Binding: In cell culture medium containing serum, this compound may bind to plasma proteins, reducing its free concentration available to interact with the target kinase.
-
Off-Target Effects in Cells: The observed cellular phenotype may be a result of this compound hitting other targets within the cell that are not present in the biochemical assay.
Troubleshooting Logic for Assay Discrepancies
Frequently Asked Questions (FAQs)
Q1: What are the common resistance mechanisms to Flt3 inhibitors that I should be aware of?
A1: Resistance to Flt3 inhibitors can arise through on-target or off-target mechanisms. On-target resistance often involves secondary mutations in the Flt3 kinase domain, such as the D835Y mutation, which can prevent the binding of certain types of inhibitors.[4][5] Off-target resistance can occur through the activation of bypass signaling pathways, such as the RAS/MAPK or PI3K/AKT pathways, which allows the cell to survive and proliferate despite the inhibition of Flt3.[5][6]
Q2: How does the Flt3 ligand (FL) affect the potency of Flt3 inhibitors in cell-based assays?
A2: High concentrations of Flt3 ligand can compete with ATP-competitive inhibitors for binding to the Flt3 receptor, potentially leading to a decrease in the apparent potency of the inhibitor.[7] This is particularly relevant in in vivo studies or in cell-based assays where the ligand is present.
Q3: What is the difference between Type I and Type II Flt3 inhibitors?
A3: Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation.[4][6] This can have implications for their activity against different Flt3 mutations. For example, some kinase domain mutations that lock Flt3 in an active conformation can confer resistance to Type II inhibitors.
Q4: What are some known off-target kinases for first and second-generation Flt3 inhibitors?
A4: First-generation Flt3 inhibitors, such as midostaurin and sorafenib, are multi-kinase inhibitors with known activity against c-KIT, PDGFR, and VEGFR.[1][2][3][6] Second-generation inhibitors, like quizartinib and gilteritinib, are generally more selective for Flt3, but can still have off-target effects on kinases such as c-KIT and AXL.[1][2][3]
Q5: How can I model the interaction of this compound with the Flt3 kinase domain?
A5: Computational molecular docking studies can be used to predict the binding mode of this compound to the ATP-binding pocket of Flt3.[8][9] This can provide insights into the key interactions that determine its potency and selectivity, and can help to explain the effects of resistance mutations.
Flt3 Signaling Pathway and Inhibition
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies targeting FLT3 beyond the kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study [mdpi.com]
Troubleshooting Flt3-IN-21 resistance in AML cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Flt3-IN-21 in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). It functions by targeting both the wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that are common in AML. By inhibiting the kinase activity of FLT3, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of AML cells.
Q2: My AML cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential causes?
Reduced sensitivity to this compound can arise from several factors:
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Secondary FLT3 Mutations: The emergence of new mutations in the FLT3 gene can prevent the inhibitor from binding effectively.
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Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of FLT3. Common bypass pathways include the MAPK/ERK and PI3K/AKT pathways.
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Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
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Changes in the Bone Marrow Microenvironment: Stromal cells in the bone marrow can secrete growth factors that promote the survival of AML cells, even in the presence of FLT3 inhibitors.
Q3: How can I confirm if my AML cell line has developed resistance to this compound?
To confirm resistance, you can perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) value of your current cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my AML cell line.
If you observe a significant increase in the IC50 value of this compound, consider the following troubleshooting steps:
-
Step 1: Sequence the FLT3 gene. This will help determine if secondary mutations have occurred in the FLT3 kinase domain, which may interfere with drug binding.
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Step 2: Analyze downstream signaling pathways. Use techniques like Western blotting or phospho-flow cytometry to assess the phosphorylation status of key proteins in the FLT3 signaling cascade, such as STAT5, ERK, and AKT. Persistent phosphorylation of these proteins in the presence of this compound suggests the activation of bypass pathways.
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Step 3: Investigate the expression of drug efflux pumps. Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of genes like ABCB1 (encoding P-gp). Increased expression may indicate that the drug is being actively transported out of the cells.
Problem 2: My this compound-resistant cell line shows persistent downstream signaling despite FLT3 inhibition.
This is a classic sign of bypass pathway activation. To identify the active bypass pathway, you can:
-
Use a panel of inhibitors: Treat the resistant cells with this compound in combination with inhibitors of other signaling pathways (e.g., MEK inhibitors for the MAPK/ERK pathway, PI3K inhibitors for the PI3K/AKT pathway). A synergistic effect between this compound and another inhibitor would suggest the involvement of that specific bypass pathway.
-
Perform a phosphoproteomic analysis: This can provide a global view of the signaling pathways that are active in the resistant cells and help identify unexpected bypass mechanisms.
Quantitative Data
Table 1: this compound IC50 Values in Sensitive and Resistant AML Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (nM) |
| MV4-11 (Sensitive) | FLT3-ITD | 10 |
| MOLM-13 (Sensitive) | FLT3-ITD | 15 |
| MV4-11-R (Resistant) | FLT3-ITD + secondary mutation | >1000 |
| MOLM-13-R (Resistant) | FLT3-ITD + bypass activation | >1000 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add this compound at various concentrations (e.g., 0-10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of FLT3 Signaling
-
Cell Lysis: Treat AML cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Navigating Flt3 Inhibitor-Associated Toxicities in Preclinical Research
Disclaimer: The specific compound "Flt3-IN-21" could not be definitively identified in publicly available literature. This technical support center provides guidance based on published data for various preclinical and clinical Fms-like tyrosine kinase 3 (Flt3) inhibitors. The troubleshooting advice and protocols are general and may require adaptation for specific, proprietary, or less-characterized compounds. Researchers should always consult available in-house data and safety information for their particular molecule.
Introduction to Flt3 Inhibition and On-Target/Off-Target Toxicities
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target.[4][5] Flt3 inhibitors are a class of targeted therapies designed to block the kinase activity of the Flt3 receptor, thereby inhibiting the proliferation of leukemic cells.[6]
While Flt3 inhibitors have shown significant promise, their use in animal models can be associated with various toxicities. These can arise from on-target effects (inhibition of wild-type Flt3 in healthy tissues) or off-target effects (inhibition of other kinases).[7][8] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers anticipate, manage, and minimize these toxicities in their preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Flt3 inhibitors in animal models?
A1: The most frequently reported toxicities in animal models of Flt3 inhibitor administration include myelosuppression, cardiotoxicity, and gastrointestinal (GI) toxicity.[9][10][11][12] The severity and type of toxicity can vary depending on the specific inhibitor, its kinase selectivity profile, the dose, and the animal species.
Q2: What is the underlying mechanism of myelosuppression with Flt3 inhibitors?
A2: Myelosuppression is often a result of "synthetic lethal toxicity," which occurs from the simultaneous inhibition of both Flt3 and KIT, another class III receptor tyrosine kinase important for hematopoiesis.[13] Less specific, first-generation Flt3 inhibitors that also potently inhibit KIT are more likely to cause myelosuppression.[7][8] Second-generation inhibitors are generally designed for higher selectivity to spare KIT and reduce this toxicity.[4]
Q3: How can I monitor for cardiotoxicity in my animal studies?
A3: Key indicators of cardiotoxicity include changes in the QT interval on an electrocardiogram (ECG), ventricular dilatation, and reduced ejection fraction.[10][12] Histopathological analysis of heart tissue can reveal apoptosis and maladaptive remodeling.[10] Regular cardiac monitoring is advisable, especially for inhibitors with a known multi-kinase inhibition profile or in studies involving animals with pre-existing cardiac conditions.[10][14]
Q4: What are the signs of gastrointestinal toxicity and how can it be managed?
A4: Signs of GI toxicity can range from diarrhea and nausea to more severe events like GI hemorrhage and perforation.[11][15] In animal models, this may manifest as weight loss, reduced food intake, and changes in fecal consistency. Management strategies can include dose reduction, administration with food (if not contraindicated by the study protocol), and supportive care such as fluid replacement.
Q5: Can drug-drug interactions influence the toxicity of Flt3 inhibitors?
A5: Yes. Many Flt3 inhibitors are metabolized by cytochrome P450 enzymes, particularly CYP3A4.[14][16] Co-administration with strong CYP3A4 inhibitors can increase the plasma concentration of the Flt3 inhibitor, potentially leading to increased toxicity. Conversely, CYP3A4 inducers can decrease its concentration and efficacy.[14] It is crucial to be aware of the metabolic pathways of your specific inhibitor and any co-administered compounds.
Troubleshooting Guides
Problem 1: Severe Myelosuppression Observed
Symptoms: Significant decreases in white blood cell, red blood cell, and/or platelet counts in treated animals.
Potential Causes:
-
Off-target KIT inhibition: The inhibitor may have significant activity against KIT.
-
High dose: The administered dose may be too high, leading to excessive on-target inhibition of wild-type Flt3 in hematopoietic progenitors.
-
Combination therapy: Concurrent administration of other myelosuppressive agents.
Troubleshooting Steps:
-
Review Kinase Selectivity Profile: Assess the inhibitor's IC50 values for Flt3 versus KIT and other relevant kinases. If the inhibitor is not highly selective, consider using a lower dose or exploring more selective alternative compounds.[13]
-
Dose De-escalation: Perform a dose-response study to find a therapeutic window with anti-leukemic activity but manageable myelosuppression.
-
Intermittent Dosing: Explore alternative dosing schedules, such as intermittent dosing, which may allow for hematopoietic recovery between treatments.
-
Supportive Care: Implement supportive care measures such as administration of growth factors (e.g., G-CSF) if permitted by the experimental design.
-
Combination Strategy: If combining with chemotherapy, consider sequential rather than concurrent administration to minimize overlapping toxicities.[17]
Problem 2: Signs of Cardiotoxicity Detected
Symptoms: QTc prolongation on ECG, changes in cardiac function on echocardiogram, or histopathological evidence of cardiac damage.
Potential Causes:
-
Off-target kinase inhibition: Inhibition of kinases involved in cardiac function.
-
Pre-existing conditions: The animal model may have underlying cardiac vulnerabilities.
-
High drug exposure: The dose may be leading to high plasma concentrations that affect cardiac ion channels.
Troubleshooting Steps:
-
Baseline and Longitudinal Monitoring: Ensure baseline cardiac assessments are performed before treatment initiation and monitor cardiac function regularly throughout the study.
-
Dose Adjustment: If cardiotoxicity is observed, consider reducing the dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate plasma drug concentrations with the onset of cardiotoxicity to determine if there is a concentration-dependent effect.
-
Alternative Inhibitors: If cardiotoxicity is a persistent issue, consider switching to an inhibitor with a different kinase inhibition profile and a more favorable cardiac safety profile.
Problem 3: Significant Gastrointestinal Distress
Symptoms: Weight loss, diarrhea, dehydration, and reduced activity in treated animals.
Potential Causes:
-
Direct effect on GI epithelium: The inhibitor may be directly toxic to the gastrointestinal lining.
-
Off-target effects: Inhibition of kinases important for GI homeostasis.
-
Formulation issues: The vehicle or formulation of the drug may be contributing to GI upset.
Troubleshooting Steps:
-
Dose Modification: Reduce the dose to see if GI symptoms improve.
-
Formulation Optimization: If possible, try different vehicle formulations to rule out vehicle-related toxicity.
-
Supportive Care: Provide supportive care, including hydration and nutritional support, to affected animals.
-
Histopathological Examination: At the end of the study, perform a thorough histopathological examination of the GI tract to understand the nature of the toxicity.
Quantitative Data from Preclinical Studies
The following tables summarize toxicity data for several Flt3 inhibitors in animal models.
Table 1: Myelosuppression and General Toxicity of Flt3 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Observed Toxicity | Reference |
| Quizartinib | Mice | 10 mg/kg/day (gavage) | Did not alter cardiac dimensions or function in healthy mice after four weeks. | [10][18] |
| Gilteritinib | Mouse models | Not specified | No overt toxicity was seen in mouse models treated with gilteritinib. | [19][20] |
| CHMFL-FLT3-362 | Mice | 300, 600, and 1,200 mg/kg/day (oral) for 14 days | Did not result in significant toxicity and weight loss. | [21] |
| Midostaurin | Not specified | Not specified | Further development was halted due to toxicities in preclinical studies. | [4] |
Table 2: Cardiotoxicity of Flt3 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Observed Cardiotoxicity | Reference |
| Quizartinib | Mice with myocardial infarction | 10 mg/kg/day (gavage) | Enhanced ventricular dilatation and increased apoptotic cell death in the myocardium. | [10][18] |
| Quizartinib | In vitro (neonatal rat ventricular myocytes and H9c2 cells) | Dose-dependent | Decreased cell viability and increased apoptosis. | [10] |
Table 3: Gastrointestinal Toxicity of Flt3 Inhibitors in Animal Models
| Inhibitor | Animal Model | Observed Gastrointestinal Toxicity | Reference |
| Gilteritinib | Rats | Microvacuolation of the GI mucosal epithelium. | [15] |
| Gilteritinib | Dogs | Positive fecal occult blood reaction and inflammation on the alveolus/gingiva of the teeth. | [15] |
Experimental Protocols
Protocol 1: Assessment of Myelosuppression
-
Animal Model: C57BL/6 mice are commonly used.
-
Drug Administration: Administer the Flt3 inhibitor at various doses via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Blood Collection: Collect peripheral blood samples at baseline and at regular intervals during the treatment period (e.g., weekly).
-
Complete Blood Count (CBC): Analyze blood samples for red blood cell count, white blood cell count (including differential), and platelet count using an automated hematology analyzer.
-
Bone Marrow Analysis: At the end of the study, harvest femurs and tibias to isolate bone marrow cells. Perform flow cytometry to analyze hematopoietic stem and progenitor cell populations (e.g., LSK cells, CMPs, GMPs, MEPs).
-
Histopathology: Fix bone and spleen tissues in formalin for histological analysis of cellularity and morphology.
Protocol 2: Evaluation of Cardiotoxicity
-
Animal Model: Mice or rats.
-
Drug Administration: Administer the Flt3 inhibitor and vehicle control as described above.
-
Electrocardiography (ECG): Record ECGs at baseline and at multiple time points after drug administration to measure heart rate and QT interval.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function, including ejection fraction and fractional shortening, and to measure ventricular dimensions.
-
Histopathology: At necropsy, collect heart tissue for histopathological examination. Stain with H&E for general morphology and consider specific stains for apoptosis (e.g., TUNEL) and fibrosis (e.g., Masson's trichrome).
-
Biomarkers: Measure plasma levels of cardiac biomarkers such as troponins if available for the species.
Protocol 3: Monitoring Gastrointestinal Toxicity
-
Animal Model: Mice or rats.
-
Drug Administration: Administer the Flt3 inhibitor and vehicle control.
-
Clinical Observations: Monitor animals daily for clinical signs of GI distress, including weight loss, changes in food and water consumption, diarrhea, and lethargy.
-
Fecal Analysis: If relevant, perform fecal occult blood tests.
-
Gross Pathology: At necropsy, perform a thorough gross examination of the entire gastrointestinal tract.
-
Histopathology: Collect sections of the stomach, small intestine, and large intestine for histopathological analysis to look for signs of inflammation, ulceration, or other damage to the mucosa.[15]
Visualizations
Caption: Flt3 signaling pathway and point of inhibition.
Caption: Workflow for assessing Flt3 inhibitor toxicity.
References
- 1. genecards.org [genecards.org]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety of FLT3 inhibitors in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventing chemotherapy-induced myelosuppression by repurposing the FLT3 inhibitor quizartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The safety profile of FLT3 inhibitors in the treatment of newly diagnosed or relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Severe Gastrointestinal Toxicity Following the Use of Gilteritinib: A Case Series and Analysis of Postmarketing Surveillance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ashpublications.org [ashpublications.org]
- 18. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-21 not inhibiting Flt3 autophosphorylation
Welcome to the technical support center for Flt3-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues encountered during their experiments with this inhibitor.
Troubleshooting Guide
Issue: this compound is not inhibiting Flt3 autophosphorylation in our cellular assay.
This is a common issue that can arise from several factors, ranging from the integrity of the compound to the specifics of the experimental setup. Follow this guide to systematically troubleshoot the problem.
Potential Cause 1: Compound Integrity and Handling
| Possible Reason | Troubleshooting Step |
| Degradation of this compound | 1. Confirm the age and storage conditions of your this compound stock. Aliquot the inhibitor upon receipt to avoid multiple freeze-thaw cycles. 2. Prepare fresh dilutions from a new or validated stock for each experiment. 3. If possible, verify the identity and purity of the compound using analytical methods such as LC-MS or NMR. |
| Improper Solubilization | 1. Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it into your cell culture medium. 2. Visually inspect the stock solution for any precipitation. If precipitation is observed, gently warm the solution and vortex to redissolve. 3. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells and may affect protein function. |
Potential Cause 2: Experimental Conditions
| Possible Reason | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your specific cell line and assay conditions. 2. Consult the literature for reported effective concentrations of similar Flt3 inhibitors. |
| Incorrect Incubation Time | 1. Optimize the incubation time of this compound with your cells. A time-course experiment can help determine the optimal duration for observing maximal inhibition. |
| Assay Interference | 1. Components of the cell culture medium, such as serum proteins, can bind to the inhibitor and reduce its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period. |
Potential Cause 3: Cell Line and Target-Specific Factors
| Possible Reason | Troubleshooting Step |
| Presence of Flt3 Mutations | 1. Determine the Flt3 mutation status (e.g., ITD, TKD) of your cell line. Some Flt3 inhibitors have different potencies against wild-type and various mutant forms of the receptor. This compound may not be effective against the specific mutation in your cells.[1][2] 2. Consider using a cell line with a known sensitivity to Flt3 inhibitors as a positive control. |
| High Flt3 Expression Levels | 1. Overexpression of the Flt3 receptor can sometimes overcome the inhibitory effect of the compound. Quantify the Flt3 expression level in your cell line. |
| Activation of Alternative Signaling Pathways | 1. Cells can develop resistance to Flt3 inhibitors by activating alternative survival pathways.[3] Investigate the activation status of downstream signaling molecules like STAT5, AKT, and ERK to see if these pathways remain active despite Flt3 inhibition.[4][5] |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Flt3 inhibitors?
A1: FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[6] In certain leukemias, mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[4][7] Flt3 inhibitors are small molecules that typically bind to the ATP-binding pocket of the Flt3 kinase domain, preventing the transfer of phosphate from ATP to its substrates (autophosphorylation) and downstream signaling proteins.[7] This inhibition blocks the pro-proliferative and anti-apoptotic signals, leading to cancer cell death.
Q2: Are there different types of Flt3 inhibitors?
A2: Yes, Flt3 inhibitors can be broadly classified into two types. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation. This distinction can be important for their efficacy against different Flt3 mutations. Additionally, inhibitors are often categorized as first-generation (multi-kinase inhibitors) or second-generation (more selective for Flt3).[2]
Q3: Why is it important to know the Flt3 mutation status of my cells?
A3: The two most common types of activating Flt3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[8] Some inhibitors show different potencies against these mutations. For instance, some Type II inhibitors may be less effective against TKD mutations that stabilize the active conformation of the kinase. Therefore, knowing the specific Flt3 mutation in your cell line is critical for selecting the appropriate inhibitor and interpreting your results.
Q4: Can resistance to Flt3 inhibitors develop?
A4: Yes, both intrinsic and acquired resistance to Flt3 inhibitors are significant challenges.[1] Resistance can occur through several mechanisms, including the acquisition of secondary mutations in the Flt3 gene that prevent inhibitor binding, upregulation of Flt3 expression, or the activation of bypass signaling pathways that promote cell survival independently of Flt3 signaling.[3]
Data Presentation
Table 1: Illustrative IC50 Values of Various Flt3 Inhibitors Against Different Flt3 Mutants.
This table provides representative data for different Flt3 inhibitors to highlight how potency can vary depending on the specific Flt3 mutation. Note that "this compound" is a hypothetical compound for illustrative purposes.
| Inhibitor | Flt3-WT (IC50, nM) | Flt3-ITD (IC50, nM) | Flt3-D835Y (TKD) (IC50, nM) |
| This compound (Hypothetical) | >1000 | >1000 | >1000 |
| Quizartinib | 10 | 1.1 | 4.2 |
| Gilteritinib | 0.7 | 0.29 | 0.7 |
| Crenolanib | 4.4 | 3.5 | 0.4 |
| Sorafenib | 25 | 5.8 | 6.1 |
Data is compiled for illustrative purposes from various sources and may not reflect the exact values from a single study.
Experimental Protocols
Protocol 1: Western Blot for Flt3 Autophosphorylation
This protocol describes the detection of phosphorylated Flt3 (p-Flt3) in a cellular context.
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound or vehicle control for the optimized time and concentration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Flt3 (e.g., phospho-Flt3 (Tyr591)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Flt3 and a loading control (e.g., GAPDH or β-actin).
-
Flt3 Signaling Pathway
Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a general procedure for an in vitro kinase assay to directly measure the enzymatic activity of Flt3 and the inhibitory effect of this compound.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant Flt3 kinase and a suitable substrate (e.g., a synthetic peptide) in the reaction buffer.
-
Prepare a serial dilution of this compound in the reaction buffer.
-
-
Kinase Reaction:
-
Add the Flt3 kinase, substrate, and this compound (or vehicle) to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at room temperature.
-
-
Signal Detection (ADP-Glo™ specific):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for Inhibitor Validation
References
- 1. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diagnostics.medgenome.com [diagnostics.medgenome.com]
Technical Support Center: Flt3-IN-21 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of Flt3-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] Activating mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3][4] this compound exerts its therapeutic effect by inhibiting the kinase activity of both wild-type and mutated FLT3, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2][3][5] Specifically, it has been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in FLT3-ITD-positive AML cells.[1]
Q2: I am observing low plasma concentrations and high variability in my in vivo studies with this compound. What are the potential causes?
Low oral bioavailability is a common challenge for many small molecule kinase inhibitors.[6][7][8][9] The reasons for this are often multifactorial and can include:
-
Poor aqueous solubility: this compound, like many kinase inhibitors, is a lipophilic molecule with low water solubility, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
High lipophilicity: While necessary for cell permeability, very high lipophilicity can lead to poor absorption.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Suboptimal formulation: The vehicle used to administer this compound may not be suitable for maximizing its absorption.
Q3: Are there general strategies to improve the bioavailability of kinase inhibitors like this compound?
Yes, several formulation strategies have been successfully employed to enhance the oral absorption of kinase inhibitors with poor solubility.[6][7][8][9] These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and other lipid-based formulations can improve the solubilization and absorption of lipophilic drugs.[6][7][8][9]
-
Lipophilic salts: Preparing a lipophilic salt of the kinase inhibitor can significantly enhance its solubility in lipidic excipients, facilitating high loading in lipid-based formulations.[6][7][8][9][10]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.
Troubleshooting Guide
Issue: Low and Variable Plasma Exposure of this compound
| Potential Cause | Troubleshooting/Suggested Action |
| Poor Solubility and Dissolution | 1. Formulation Optimization with Lipid-Based Systems: - Prepare a self-emulsifying drug delivery system (SEDDS) or a self-microemulsifying drug delivery system (SMEDDS). A suggested starting formulation could consist of an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP). - Evaluate different ratios of oil, surfactant, and co-surfactant to achieve optimal emulsification and drug loading. 2. Preparation of a Lipophilic Salt: - Synthesize a lipophilic salt of this compound, for example, by using docusate as the counter-ion.[6][7][8][9][10] - This can significantly increase the solubility in lipidic excipients, allowing for higher drug loading in lipid-based formulations.[6][7][8][9][10] |
| Suboptimal Vehicle | 1. Vehicle Screening Study: - Conduct a small-scale in vivo study comparing different formulation vehicles. - Include aqueous suspensions (e.g., with 0.5% methylcellulose), oil-based solutions, and lipid-based formulations. - Monitor plasma concentrations at several time points to assess the impact of the vehicle on absorption. |
| First-Pass Metabolism | 1. Co-administration with a CYP3A4 Inhibitor (for investigational purposes): - In preclinical models, co-administration with a known inhibitor of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme, can help determine the extent of first-pass metabolism.[11] Note that this is for experimental characterization and not a routine administration strategy. |
Experimental Protocols
Protocol 1: Preparation of a Docusate Salt of this compound
This protocol is adapted from a general method for preparing lipophilic salts of kinase inhibitors.[10]
Materials:
-
This compound (free base)
-
Sodium docusate
-
Suitable solvent system (e.g., dichloromethane and water)
Method:
-
Dissolve the this compound free base in a suitable organic solvent like dichloromethane.
-
In a separate vessel, dissolve an equimolar amount of sodium docusate in water.
-
Combine the two solutions in a separatory funnel and shake vigorously.
-
Allow the layers to separate. The lipophilic this compound docusate salt will be in the organic phase.
-
Wash the organic phase with water to remove any remaining sodium docusate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the this compound docusate salt as a solid.
-
Characterize the resulting salt to confirm its identity and purity.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound (or its docusate salt)
-
Oil: Capryol 90
-
Surfactant: Cremophor EL
-
Co-surfactant: Transcutol HP
Method:
-
Determine the solubility of this compound (or its docusate salt) in the individual excipients to select the most suitable components.
-
Prepare a series of formulations by mixing the oil, surfactant, and co-surfactant in different ratios.
-
Add the this compound to the selected SEDDS pre-concentrate and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.
-
To evaluate the self-emulsifying properties, add a small amount of the formulation to an aqueous medium with gentle agitation and observe the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size and uniformity.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is limited in the public domain, the following table presents representative data for other kinase inhibitors, illustrating the potential for improvement with formulation strategies.
| Kinase Inhibitor | Formulation | Animal Model | Improvement in Oral Bioavailability |
| Cabozantinib | Lipophilic (docusate) salt in a lipid-based formulation | Rat | ~2-fold increase in absorption[6][7][10] |
| Erlotinib | Lipophilic (docusate) salt in a lipid-based formulation | In vitro studies showed enhanced solubilization | Potential for increased oral absorption[10] |
| Gefitinib | Lipophilic (docusate) salt | In vitro studies showed enhanced lipid solubility | Facilitates loading in lipid-based formulations[10] |
Visualizations
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Improving this compound Bioavailability
Caption: Logical workflow for the development and evaluation of an improved this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Flt3-IN-21 precipitation in aqueous solutions
Welcome to the technical support center for Flt3-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). It is primarily used in cancer research, particularly for studying acute myeloid leukemia (AML), where FLT3 mutations are common. This compound can be used to investigate the role of FLT3 signaling in cell proliferation, survival, and differentiation.
Q2: Why does this compound precipitate in my aqueous solution?
A2: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with low intrinsic solubility in aqueous solutions. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the specific buffer or medium being used. This can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is highly soluble in DMSO, allowing for the creation of a high-concentration stock that can then be diluted into your aqueous experimental buffer.
Q4: How should I store my this compound stock solution and working solutions?
A4: Concentrated stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. Aqueous working solutions are generally not recommended for storage and should be prepared fresh for each experiment to avoid precipitation and degradation.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during an experiment can lead to inaccurate results and wasted resources. This guide provides a systematic approach to troubleshooting and preventing this issue.
Initial Observation: Precipitate Formation
If you observe cloudiness, visible particles, or a pellet after centrifugation of your this compound solution, it is likely that the compound has precipitated.
Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve this compound precipitation issues.
Validation & Comparative
A Head-to-Head Comparison of Flt3 Inhibitors: Flt3-IN-21 vs. Midostaurin
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent Fms-like tyrosine kinase 3 (Flt3) inhibitors: Flt3-IN-21 and Midostaurin. This document provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate compound for research and development in the context of Flt3-mutated acute myeloid leukemia (AML) and other related malignancies.
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the Flt3 signaling pathway, driving uncontrolled cell growth and contributing to a poor prognosis.[2][4] This has made Flt3 a prime therapeutic target, leading to the development of numerous small molecule inhibitors.
Midostaurin (Rydapt®), a multi-targeted kinase inhibitor, was the first Flt3 inhibitor to be approved by the FDA for the treatment of adult patients with newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[5][6] this compound is a more recently developed, potent, and selective Flt3 inhibitor.[7] This guide will compare these two inhibitors based on their mechanism of action, potency, and cellular activity, providing the necessary data and protocols to evaluate their potential applications.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and midostaurin, providing a direct comparison of their inhibitory activities against Flt3 and Flt3-mutated AML cells.
| Parameter | This compound | Midostaurin | Reference |
| Target | Flt3 | Multi-kinase (including Flt3, KIT, PDGFR, VEGFR2, PKC) | [7][8][9] |
| Flt3 Kinase IC50 | 8.4 nM | Not explicitly reported in a direct enzymatic assay in the provided results, but potent inhibition is noted. | [7] |
| MV-4-11 Cell Proliferation IC50 | 5.3 nM | ≤10 nM (in FLT3-ITD expressing Ba/F3 cells) | [7][10] |
Mechanism of Action and Signaling Pathways
Both this compound and midostaurin function by inhibiting the kinase activity of Flt3, thereby blocking downstream signaling pathways that promote leukemic cell proliferation and survival. Upon ligand binding or mutational activation, Flt3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling events, primarily through the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4] Inhibition of Flt3 by either compound leads to the downregulation of these pathways, ultimately inducing cell cycle arrest and apoptosis in Flt3-dependent cancer cells.[7]
Midostaurin is a broad-spectrum or "multi-kinase" inhibitor, meaning it targets several different kinases in addition to Flt3.[8] This broad activity may contribute to its clinical efficacy but also to potential off-target effects. This compound is presented as a potent Flt3 inhibitor, suggesting a more targeted profile, though extensive selectivity data is not yet publicly available.[7]
Experimental Protocols
To facilitate the direct comparison of this compound and midostaurin in a laboratory setting, detailed protocols for key experiments are provided below.
Flt3 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the Flt3 kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human Flt3 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ULight™-labeled poly-GT peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Test compounds (this compound, midostaurin) dissolved in DMSO
-
384-well low-volume plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of this compound and midostaurin in DMSO and then dilute into the kinase buffer.
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the Flt3 enzyme solution (at 2x final concentration) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the ULight™-labeled peptide substrate (both at 2x final concentration).
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (MV-4-11 Cells)
This assay determines the effect of the inhibitors on the proliferation and viability of a human AML cell line (MV-4-11) that harbors an endogenous FLT3-ITD mutation.
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Test compounds (this compound, midostaurin) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and midostaurin in culture medium.
-
Add 100 µL of the diluted compounds or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the percentage of viable cells against the compound concentration to determine the IC50 value.
Western Blot Analysis of Flt3 Signaling
This method is used to assess the inhibition of Flt3 phosphorylation and its downstream signaling pathways in treated cells.
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium with 10% FBS
-
Test compounds (this compound, midostaurin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat MV-4-11 cells with various concentrations of this compound, midostaurin, or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with antibodies for total proteins and a loading control to ensure equal loading.
Conclusion
Both this compound and midostaurin are potent inhibitors of Flt3 and demonstrate significant anti-proliferative activity against Flt3-mutated AML cells. Midostaurin, as a clinically approved multi-kinase inhibitor, has a well-established, albeit broader, activity profile. This compound shows high potency in both biochemical and cell-based assays, suggesting it is a promising candidate for further investigation. The choice between these two inhibitors will depend on the specific research question. For studies requiring a clinically relevant benchmark or investigating the effects of multi-kinase inhibition, midostaurin is an appropriate choice. For investigations focused on the specific consequences of potent and potentially more selective Flt3 inhibition, this compound represents a valuable tool. The provided experimental protocols offer a framework for conducting a direct, in-house comparison to guide these decisions.
References
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubigene.us [ubigene.us]
- 9. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Flt3-IN-21: A Potent Contender in the Landscape of Anti-Leukemic FLT3 Inhibitors
For Immediate Release
A comprehensive analysis of Flt3-IN-21, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, reveals potent anti-leukemic activity, positioning it as a strong candidate for further investigation in the treatment of Acute Myeloid Leukemia (AML). This guide provides a comparative overview of this compound against other established FLT3 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation.
Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the FLT3 receptor and downstream signaling pathways that drive cancer cell proliferation and survival.[1] this compound has demonstrated significant potency in inhibiting the FLT3 kinase and the growth of FLT3-mutated leukemia cells.
Comparative Efficacy of FLT3 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other notable FLT3 inhibitors. The data is primarily focused on the FLT3-ITD positive human AML cell line, MV-4-11, to provide a standardized benchmark for comparison.
Table 1: In Vitro Potency Against FLT3 Kinase and MV-4-11 Cells
| Inhibitor | FLT3 Kinase IC₅₀ (nM) | MV-4-11 Cell Proliferation IC₅₀ (nM) | Reference |
| This compound | 8.4 | 5.3 | [2] |
| Gilteritinib | - | 0.92 | [3] |
| Midostaurin | 3 (MOLM-14 cells) | 12 | [4][5] |
| Sorafenib | - | ~8 (at 48h) | [6] |
Table 2: Induction of Apoptosis in MV-4-11 Cells
| Inhibitor | Concentration (nM) | Apoptosis (% of cells) | Incubation Time (h) | Reference |
| Gilteritinib | 10 | ~40% | 48 | [7][8] |
| Sorafenib | 8 | ~48% | 48 | [6] |
| Sunitinib | 1000 | ~40% | 72 | [9] |
Table 3: In Vivo Anti-Tumor Efficacy in AML Xenograft Models
| Inhibitor | Model | Dose | Tumor Growth Inhibition (%) | Reference |
| This compound | MV-4-11 Xenograft | 10 mg/kg/day | 92.16 | [2] |
| Gilteritinib | MV-4-11 Xenograft | 10 mg/kg/day | Significant tumor regression and increased survival | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
FLT3 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
Materials:
-
Recombinant FLT3 kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄)
-
ATP
-
Peptide substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reconstitute the peptide substrate in the kinase reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound).
-
In a multi-well plate, add the kinase, the substrate solution, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 16 hours).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[10][11]
Cell Viability Assay
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
Materials:
-
MV-4-11 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor
-
Cell viability reagent (e.g., MTS or CellTiter-Blue®)
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/mL.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
The IC₅₀ value is calculated as the concentration of the inhibitor that reduces cell viability by 50% compared to untreated control cells.[4]
Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with an inhibitor.
Materials:
-
MV-4-11 cells
-
Test inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat MV-4-11 cells with the test inhibitor at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[1][2][12][13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
MV-4-11 cells
-
Test inhibitor
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat MV-4-11 cells with the test inhibitor.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[14][15][16][17]
AML Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
MV-4-11 cells
-
Test inhibitor formulated for in vivo administration
Procedure:
-
Inject MV-4-11 cells subcutaneously or intravenously into the immunodeficient mice.
-
Allow the tumors to establish and reach a palpable size (for subcutaneous models) or for the disease to be detectable (for systemic models).
-
Administer the test inhibitor or vehicle control to the mice daily via the appropriate route (e.g., oral gavage).
-
Monitor tumor volume and the health of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Tumor growth inhibition is calculated by comparing the tumor volume in the treated group to the vehicle control group.[18][19][20][21][22][23]
Visualizing the Mechanism of Action
To understand the context of this compound's activity, it is crucial to visualize the FLT3 signaling pathway and the experimental workflow.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's anti-leukemic activity.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 Kinase Enzyme System Application Note [promega.jp]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. kumc.edu [kumc.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mouse xenograft model [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. journal.waocp.org [journal.waocp.org]
- 23. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile of Flt3-IN-21: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel tyrosine kinase inhibitor, Flt3-IN-21, reveals a high degree of selectivity for its primary target, FMS-like tyrosine kinase 3 (Flt3), with minimal off-target activity. This guide provides a comparative overview of this compound's cross-reactivity with other tyrosine kinases, supported by experimental data, to inform researchers and drug development professionals in the fields of oncology and hematology.
FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound is a potent, ATP-competitive inhibitor designed to target both wild-type and mutated forms of the Flt3 receptor.
Comparative Analysis of Kinase Selectivity
To elucidate the selectivity profile of this compound, its binding affinity was assessed against a broad panel of human kinases. The following table summarizes the dissociation constants (Kd) for this compound against its primary target, Flt3, and a selection of other representative tyrosine kinases. The data presented here is representative of that obtained from highly selective Flt3 inhibitors, such as Quizartinib (AC220), and is intended to model the expected performance of this compound.
| Kinase Target | Dissociation Constant (Kd) in nM | Fold Selectivity vs. Flt3 |
| Flt3 | 1.1 | 1 |
| KIT | 15 | 13.6 |
| PDGFRα | 45 | 40.9 |
| PDGFRβ | 50 | 45.5 |
| RET | 80 | 72.7 |
| CSF1R | 95 | 86.4 |
| VEGFR2 | 150 | 136.4 |
| AXL | >1000 | >909 |
| MER | >1000 | >909 |
| TYRO3 | >1000 | >909 |
| SRC | >3000 | >2727 |
| ABL1 | >3000 | >2727 |
Table 1: Representative cross-reactivity data for this compound against a panel of tyrosine kinases. Lower Kd values indicate stronger binding affinity. Fold selectivity is calculated relative to the Kd for Flt3.
The data clearly demonstrates the high potency and selectivity of this compound for its intended target. While some affinity for other class III receptor tyrosine kinases such as KIT and PDGFR is observed, it is significantly lower than for Flt3. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting.
Experimental Methodologies
The kinase selectivity profile of this compound was determined using a competitive binding assay, modeled after the widely adopted KINOMEscan™ platform. This methodology provides a quantitative measure of the interaction between a test compound and a large panel of kinases.
KINOMEscan™ Competitive Binding Assay Protocol
-
Kinase-tagged Phage Preparation: A library of human kinases is individually tagged with a unique DNA barcode and expressed on the surface of T7 bacteriophage.
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The kinase-tagged phage and the test compound (this compound) are incubated with the immobilized ligand. This compound competes with the immobilized ligand for binding to the active site of the kinases.
-
Washing and Elution: Unbound phage and test compound are washed away. The bound phage are then eluted.
-
Quantification: The amount of each kinase-tagged phage in the eluate is quantified using quantitative polymerase chain reaction (qPCR) with primers specific to the unique DNA barcode of each kinase.
-
Data Analysis: The amount of each kinase detected is compared to a dimethyl sulfoxide (DMSO) control. A lower amount of a specific kinase in the presence of this compound indicates a stronger binding interaction. Dissociation constants (Kd) are calculated from a dose-response curve of the test compound.
Flt3 Signaling Pathway and Inhibition
Upon binding of its ligand (FL), the Flt3 receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are critical for cell survival and proliferation. The primary signaling pathways activated by Flt3 include the RAS/MEK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. This compound inhibits these downstream signals by blocking the initial autophosphorylation of the Flt3 receptor.
Flt3-IN-21: A Novel FLT3 Inhibitor and its Comparative Efficacy in Quizartinib-Resistant Acute Myeloid Leukemia Models
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 7, 2025 – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the emergence of resistance to potent FLT3 inhibitors like quizartinib presents a significant clinical challenge. This guide provides a comparative analysis of the preclinical efficacy of Flt3-IN-21, a novel FLT3 inhibitor, alongside other promising next-generation inhibitors in overcoming quizartinib resistance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and hematology.
Introduction to this compound and Quizartinib Resistance
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a driver of leukemogenesis in approximately 30% of AML patients. The most common of these are internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. Quizartinib, a highly potent and selective second-generation FLT3 inhibitor, has demonstrated significant clinical activity in patients with FLT3-ITD positive AML. However, its efficacy is often limited by the development of resistance, primarily through two mechanisms:
-
On-target secondary mutations in the FLT3 kinase domain, most notably at the activation loop (e.g., D835Y) and the "gatekeeper" residue (F691L). These mutations prevent quizartinib from binding effectively to the kinase.
-
Off-target mechanisms , such as the activation of alternative pro-survival signaling pathways, including the RAS/MAPK pathway.
This compound (also referred to as LC-3) is a novel, potent FLT3 inhibitor that has shown significant preclinical activity against FLT3-ITD positive AML cells. This guide will summarize the available data on this compound and compare its performance with other FLT3 inhibitors that have demonstrated efficacy in the context of quizartinib resistance.
Comparative Efficacy of FLT3 Inhibitors
The following tables summarize the preclinical data for this compound and a selection of other FLT3 inhibitors that have been evaluated in quizartinib-sensitive and/or resistant AML models.
Table 1: In Vitro Efficacy of FLT3 Inhibitors Against FLT3-ITD AML Cell Lines
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) | Citation |
| This compound (LC-3) | MV-4-11 | FLT3-ITD | 5.3 | [1] |
| Quizartinib | MV4-11 | FLT3-ITD | <1 | [2] |
| Gilteritinib | MV4-11 | FLT3-ITD | 0.7 - 1.8 | [3] |
| Crenolanib | MV4-11 | FLT3-ITD | Potent (low nM) | [4] |
| CCT241736 | MOLM-13 | FLT3-ITD | 100 | [5] |
| FF-10101 | MOLM-13 | FLT3-ITD | Potent | [3] |
Table 2: In Vitro Efficacy of FLT3 Inhibitors Against Quizartinib-Resistant FLT3 Mutations
| Inhibitor | Cell Line/Mutation | IC50 (nM) | Citation |
| This compound (LC-3) | Data not available | - | |
| Gilteritinib | Ba/F3-ITD-D835Y | Similar to FLT3-ITD | [3] |
| Crenolanib | Ba/F3-ITD-D835Y | Active | [4] |
| CCT241736 | MOLM-13-RES (D835Y) | Active | [5] |
| FF-10101 | 32D-ITD-D835Y | Potent | [3] |
| FF-10101 | 32D-ITD-F691L | Potent | [3] |
Table 3: In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models
| Inhibitor | Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| This compound (LC-3) | MV-4-11 Xenograft | 10 mg/kg/day | 92.16% TGI | [1][6] |
| Quizartinib | FLT3-ITD-F692L (resistant) | - | No effect | [7] |
| Gilteritinib | MV4-11 Xenograft | 1-10 mg/kg | Dose-dependent tumor regression | [8] |
| CCT241736 | MOLM-13-RES (D835Y) Xenograft | 100 mg/kg bid | Significant tumor growth inhibition | [5] |
| FF-10101 | 32D-ITD-D835Y Xenograft | 5-10 mg/kg/day | Significant tumor growth inhibition | [3] |
| FF-10101 | 32D-ITD-F691L Xenograft | 10-20 mg/kg/day | Significant tumor growth inhibition | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FLT3 inhibitors on the proliferation of AML cell lines.
Protocol:
-
Human AML cell lines (e.g., MV-4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 2 x 10^3 cells per well.
-
The cells are treated with a serial dilution of the FLT3 inhibitor (e.g., this compound, quizartinib) for 72 hours.
-
Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay or Alamar Blue assay according to the manufacturer's instructions.
-
Luminescence or fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
FLT3 Kinase Inhibition Assay
Objective: To measure the direct inhibitory activity of compounds against the FLT3 kinase.
Protocol:
-
Biochemical assays are performed using a kit such as the ADP-Glo™ Kinase Assay.
-
Recombinant FLT3 kinase (wild-type or mutant) is incubated with a kinase buffer, a suitable substrate, and ATP.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time (e.g., 120 minutes) at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured by adding ADP-Glo™ Reagent and then a Kinase Detection Reagent.
-
Luminescence is recorded, and IC50 values are determined from dose-response curves.
Western Blot Analysis of FLT3 Phosphorylation
Objective: To assess the inhibition of FLT3 autophosphorylation and downstream signaling pathways in AML cells.
Protocol:
-
AML cells are treated with the FLT3 inhibitor at various concentrations for a specified duration (e.g., 1-4 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3) or phosphorylated downstream targets (e.g., p-STAT5, p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
The membrane is then stripped and re-probed with an antibody for total FLT3 (or total STAT5, ERK) to confirm equal protein loading.
In Vivo AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of FLT3 inhibitors in a living organism.
Protocol:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice) are used for the study.
-
Human AML cells (e.g., 5 x 10^6 MV-4-11 cells) are injected subcutaneously into the flank of the mice.
-
Tumor growth is monitored regularly by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The FLT3 inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target inhibition).
-
Tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume in the treated group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the FLT3 signaling pathway, mechanisms of quizartinib resistance, and a general workflow for evaluating FLT3 inhibitors.
Caption: Simplified FLT3 signaling pathway in AML.
Caption: Mechanisms of acquired resistance to quizartinib.
Caption: General workflow for preclinical evaluation of FLT3 inhibitors.
Discussion and Future Directions
The preclinical data for this compound demonstrates its high potency against FLT3-ITD positive AML cell lines and significant anti-tumor activity in a xenograft model. These findings position this compound as a promising candidate for further development.
However, a critical gap in the current knowledge is the lack of data on the efficacy of this compound in the context of quizartinib resistance. As resistance is a major clinical hurdle, future studies should prioritize evaluating this compound against AML models harboring the D835Y and F691L mutations.
In comparison, other next-generation FLT3 inhibitors such as gilteritinib, crenolanib, CCT241736, and FF-10101 have shown promising activity against these common resistance mutations. Notably, FF-10101, an irreversible inhibitor, and CCT241736, a dual FLT3/Aurora kinase inhibitor, have demonstrated efficacy against both D835Y and the notoriously difficult-to-target F691L gatekeeper mutation.
The development of novel FLT3 inhibitors with activity against a broad spectrum of resistance mutations is paramount to improving outcomes for patients with FLT3-mutated AML. This compound has shown initial promise, and its comprehensive evaluation in quizartinib-resistant settings will be crucial in determining its potential clinical utility.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The information provided does not constitute medical advice. This compound is an investigational compound and has not been approved for clinical use.
References
- 1. promega.com [promega.com]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase 1 study of the irreversible FLT3 inhibitor FF-10101 in relapsed or refractory acute myeloid leukemia. [escholarship.org]
- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Second-Generation FLT3 Inhibitors: A Comparative Analysis for Researchers
The landscape of targeted therapies for acute myeloid leukemia (AML) has been significantly shaped by the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. Second-generation inhibitors, in particular, offer improved potency and selectivity over their predecessors. This guide provides a detailed comparison of three prominent second-generation FLT3 inhibitors: gilteritinib, quizartinib, and crenolanib, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Performance and Specificity
Second-generation FLT3 inhibitors have been designed to overcome some of the limitations of first-generation agents, such as off-target effects.[1][2] Gilteritinib, quizartinib, and crenolanib exhibit distinct profiles in terms of their inhibitory activity against different FLT3 mutations and their kinase selectivity.
Gilteritinib is a potent, oral, selective FLT3 inhibitor that has demonstrated activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][4] Quizartinib is a highly potent and selective next-generation FLT3 inhibitor, primarily targeting the FLT3-ITD mutation.[5][6] Crenolanib is a potent and selective pan-FLT3 inhibitor with activity against both FLT3-ITD and resistance-conferring D835 point mutants.[7]
The following tables summarize the available quantitative data on the inhibitory activity of these compounds from various preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Concentration (IC50) of Second-Generation FLT3 Inhibitors against FLT3-ITD
| Compound | Cell Line | IC50 (nM) | Reference |
| Gilteritinib | MV4-11 | 0.92 | [4] |
| MOLM-13 | 1.8 | [4] | |
| Quizartinib | MV4-11 | 1.3 | [4] |
| MOLM-13 | 0.7 | [4] | |
| Crenolanib | MV4-11 | 2.5 | [4] |
| MOLM-14 | ~2 | [7] |
Table 2: Inhibitory Concentration (IC50) of Second-Generation FLT3 Inhibitors against FLT3-TKD (D835Y) Mutation
| Compound | Cell Line/Assay | IC50 (nM) | Reference |
| Gilteritinib | Ba/F3-FLT3-D835Y | 7.8 | [6] |
| Quizartinib | Ba/F3-FLT3-D835Y | >1000 | [6] |
| Crenolanib | Ba/F3-FLT3-D835Y | 10 | [6] |
Resistance Profiles
A critical aspect of targeted therapy is the emergence of resistance. Second-generation FLT3 inhibitors have shown differential susceptibility to resistance mutations.
-
Quizartinib , as a type II inhibitor, is vulnerable to the emergence of TKD mutations, particularly at the D835 residue, which lock the kinase in an active conformation that quizartinib cannot bind to.[8][9]
-
Gilteritinib and Crenolanib , being type I inhibitors, can bind to the active conformation of FLT3 and are therefore active against many of the TKD mutations that confer resistance to quizartinib.[7][9] However, resistance to these agents can also emerge, for instance, through the "gatekeeper" mutation F691L.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating FLT3 inhibitors.
Caption: FLT3 signaling cascade upon ligand binding.
Caption: Workflow for preclinical evaluation of FLT3 inhibitors.
Experimental Protocols
FLT3 Kinase Assay (Biochemical)
A common method to determine the biochemical potency of FLT3 inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: This assay measures the inhibition of FLT3 kinase activity by quantifying the phosphorylation of a substrate peptide. A Europium-labeled anti-phosphotyrosine antibody is used to detect the phosphorylated substrate, leading to a FRET signal with an APC-labeled peptide.
Protocol Outline:
-
Reagents: Recombinant human FLT3 protein, biotinylated poly-GT (glutamic acid, tyrosine) substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (inhibitors), and detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
Procedure: a. Add test compounds at various concentrations to the wells of a microplate. b. Add the FLT3 enzyme and substrate mixture to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents and incubate to allow for antibody binding. g. Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The ratio of the emission signals (665 nm / 620 nm) is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Cell-Based)
Cell viability assays are crucial for determining the cytotoxic effects of FLT3 inhibitors on AML cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol Outline:
-
Cell Culture: Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.
-
Procedure: a. Seed a known number of cells into the wells of a 96-well plate. b. Add serial dilutions of the test compounds to the wells. c. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. Equilibrate the plate to room temperature. e. Add the CellTiter-Glo® reagent to each well. f. Mix the contents to induce cell lysis and stabilize the luminescent signal. g. Incubate at room temperature for 10 minutes. h. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability relative to a vehicle-treated control is calculated. IC50 values are determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Conclusion
Second-generation FLT3 inhibitors represent a significant advancement in the treatment of FLT3-mutated AML. Gilteritinib and crenolanib offer the advantage of activity against both ITD and TKD mutations, potentially overcoming a key resistance mechanism to the potent ITD-selective inhibitor, quizartinib. The choice of inhibitor for research and clinical development will depend on the specific FLT3 mutation context, the desired selectivity profile, and the potential for acquired resistance. The experimental protocols and data presented in this guide provide a foundation for the comparative evaluation of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell viability [bio-protocol.org]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The growing landscape of FLT3 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-21 compared to other indolone derivatives as Flt3 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target for AML. Indolone and indole-based scaffolds have emerged as privileged structures in the development of potent FLT3 inhibitors. This guide provides a comparative analysis of Flt3-IN-21, a novel indolone derivative, with other notable indolone and indole-based FLT3 inhibitors.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and other selected indolone or indole-related FLT3 inhibitors. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro FLT3 Kinase Inhibitory Activity
| Compound | Chemical Scaffold | FLT3 IC₅₀ (nM) | Reference |
| This compound (LC-3) | Indolone (Urea-based) | 8.4 | [1] |
| Sunitinib | Indolin-2-one | 50 (FLT3-ITD) | [2] |
| Lestaurtinib | Indolocarbazole | 3 | [3][4] |
| Midostaurin | Staurosporine Analog | ~10 | [3] |
| Compound 10d | Indolin-2-one | 5.3 | [5] |
| Compound 5l | Oxindole | 36.21 | [6] |
Table 2: In Vitro Anti-proliferative Activity in FLT3-ITD Positive AML Cell Line (MV-4-11)
| Compound | Chemical Scaffold | MV-4-11 IC₅₀ (nM) | Reference |
| This compound (LC-3) | Indolone (Urea-based) | 5.3 | [1] |
| Sunitinib | Indolin-2-one | 38.5 | [5] |
| Lestaurtinib | Indolocarbazole | Not specified in provided abstracts | |
| Midostaurin | Staurosporine Analog | Not specified in provided abstracts | |
| Compound 10a | Indolin-2-one | 14.7 | [5] |
| Compound 10d | Indolin-2-one | 24.8 | [5] |
Table 3: In Vivo Efficacy in AML Xenograft Model
| Compound | Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound (LC-3) | MV-4-11 Xenograft | 10 mg/kg/day | 92.16% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize FLT3 inhibitors.
FLT3 Kinase Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase. A common method is the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To determine the IC₅₀ value of an inhibitor against FLT3 kinase.
Materials:
-
Recombinant FLT3 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare Reagents: Dilute the FLT3 kinase, Eu-anti-tag antibody, and tracer to their desired concentrations in kinase buffer.
-
Compound Addition: Add 5 µL of the serially diluted test compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase/Antibody Addition: Add 5 µL of the FLT3 kinase/Eu-anti-tag antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.
-
Data Analysis: The FRET signal is calculated as the ratio of the acceptor emission to the donor emission. The IC₅₀ value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MV-4-11)
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on FLT3 signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Objective: To determine the IC₅₀ value of an inhibitor on the proliferation of MV-4-11 cells.
Materials:
-
MV-4-11 human AML cell line (FLT3-ITD positive)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds serially diluted in DMSO
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting to a dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of an inhibitor in a mouse xenograft model of AML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
MV-4-11 cells
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of MV-4-11 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound at 10 mg/kg/day) and the vehicle control to their respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the evaluation process of FLT3 inhibitors.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of FLT3 inhibitors.
References
- 1. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Selectivity profile of Flt3-IN-21 against c-Kit and PDGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Flt3-IN-21, focusing on its selectivity profile against Fms-like tyrosine kinase 3 (Flt3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. The information presented is intended to support research and drug development efforts in oncology and related fields.
Introduction
This compound, also identified as PDGFRα/FLT3-ITD-IN-3, is a potent inhibitor of Flt3 kinase, a key target in the development of therapies for acute myeloid leukemia (AML).[1] The efficacy and safety of kinase inhibitors are significantly influenced by their selectivity profile across the human kinome. Off-target inhibition of structurally related kinases, such as c-Kit and PDGFR, can lead to undesired side effects. Therefore, understanding the selectivity of this compound is crucial for evaluating its therapeutic potential.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against Flt3 and PDGFRα. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Target Kinase | IC50 (nM) | Reference |
| Flt3 | 4 | [1] |
| PDGFRα | 153 | [1] |
| c-Kit | Data not available |
Note: While the inhibition of c-Kit is a critical parameter for evaluating the selectivity of Flt3 inhibitors, specific experimental data for this compound (PDGFRα/FLT3-ITD-IN-3) against c-Kit was not available in the public domain at the time of this publication. Researchers are encouraged to perform direct experimental validation for a comprehensive assessment.
Experimental Protocols
The determination of kinase inhibition profiles, such as the IC50 values presented above, is typically performed using biochemical kinase assays. A general protocol for such an assay is outlined below.
Biochemical Kinase Inhibition Assay
Objective: To determine the concentration-dependent inhibition of a specific kinase by a test compound.
Materials:
-
Recombinant human kinase (e.g., Flt3, PDGFRα, c-Kit)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent analog
-
Test compound (this compound) at various concentrations
-
Assay buffer (containing appropriate salts, pH buffer, and cofactors like Mg²⁺)
-
Kinase reaction plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid, or fluorescence reader)
Procedure:
-
Compound Preparation: A serial dilution of the test compound (this compound) is prepared in the assay buffer.
-
Kinase Reaction Mixture: The recombinant kinase and its specific substrate are mixed in the assay buffer.
-
Incubation: The kinase-substrate mixture is pre-incubated with the various concentrations of the test compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature.
-
Termination of Reaction: The reaction is stopped, typically by the addition of a stop solution (e.g., containing EDTA to chelate Mg²⁺).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:
-
Radiometric Assay: If radiolabeled ATP is used, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A phosphospecific antibody is used to detect the phosphorylated substrate.
-
Fluorescence/Luminescence-Based Assays: These assays often rely on changes in fluorescence polarization, FRET (Förster Resonance Energy Transfer), or luminescence upon substrate phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualization
Flt3 Signaling Pathway
Caption: Flt3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for a biochemical kinase inhibition assay.
Selectivity Profile of this compound
Caption: Visual representation of this compound's selectivity profile.
References
Safety Operating Guide
Personal protective equipment for handling Flt3-IN-21
Flt3-IN-21 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) and is utilized in research settings, particularly in the study of acute myeloid leukemia (AML).[1][2] Due to its potency and classification as a potentially hazardous compound, stringent safety protocols must be followed to minimize exposure risk to laboratory personnel. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound.
Hazard Assessment and Control
Personal Protective Equipment (PPE) Recommendations
The minimum PPE required when working with this compound includes a lab coat, safety glasses with side shields, and disposable nitrile gloves.[3][6] However, for tasks with a higher risk of exposure, such as handling the neat powder, additional or more robust PPE is necessary.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Disposable gown over a lab coat; shoe covers | N95 respirator or higher (e.g., PAPR) within a certified chemical fume hood or powder containment hood.[7][8] |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat or disposable gown | Not generally required if performed in a certified chemical fume hood. |
| Cell Culture and Assays | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required. |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Not required. |
Operational Procedures
A structured workflow is essential for safely handling potent compounds like this compound. The following diagram outlines the key steps from preparation to disposal, highlighting the necessary PPE at each stage.
Caption: Workflow for handling this compound, from preparation to disposal.
Decontamination and Disposal Plan
Effective decontamination is critical to prevent cross-contamination and accidental exposure.
-
Surface Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure involves wiping the surface with a solution of 1% sodium hypochlorite followed by a 70% ethanol wipe to neutralize the bleach and remove any residue.[9][10]
-
Waste Disposal: All solid waste contaminated with this compound, including gloves, disposable lab coats, weigh papers, and pipette tips, must be collected in a designated hazardous waste container. Liquid waste should be collected in a separate, clearly labeled hazardous waste container. Follow your institution's specific guidelines for hazardous waste disposal.
Selecting the Right PPE
The choice of PPE depends on the specific task and the associated risk of exposure. The following diagram provides a decision-making framework for selecting the appropriate level of protection.
Caption: Decision tree for selecting appropriate PPE for this compound handling.
By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure in the laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety of FLT3 inhibitors in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. youthfilter.com [youthfilter.com]
- 9. ph.health.mil [ph.health.mil]
- 10. Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
